Pyr-phe-phe-gly-leu-met-NH2
Description
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Properties
IUPAC Name |
N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTLAZLIKHEYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and chemical properties of Pyr-phe-phe-gly-leu-met-NH2
Technical Whitepaper: Physicochemical Characterization and Handling of [pGlu⁶]-Substance P (6–11)
Executive Summary This technical guide characterizes the hexapeptide Pyr-Phe-Phe-Gly-Leu-Met-NH₂ (commonly designated as [pGlu⁶]-Substance P (6–11) ). As a metabolically stable C-terminal fragment of the neuropeptide Substance P, this molecule retains high affinity for the Neurokinin-1 (NK-1) receptor. It is widely utilized in pharmacological research to isolate receptor-binding dynamics from the metabolic instability associated with the full-length native peptide. This guide details its molecular properties, solubility protocols, and signal transduction pathways, designed for researchers requiring high-fidelity experimental standards.
Part 1: Chemical Identity & Molecular Profile
The sequence pGlu-Phe-Phe-Gly-Leu-Met-NH₂ represents a highly hydrophobic, C-terminally amidated analog. The N-terminal Pyroglutamic acid (pGlu/Pyr) confers resistance to N-terminal exopeptidases, while the C-terminal amidation is critical for receptor binding affinity.
Physicochemical Constants
| Property | Specification |
| Common Name | [pGlu⁶]-Substance P (6–11) |
| Sequence | Pyr-Phe-Phe-Gly-Leu-Met-NH₂ (One-letter: pGlu-F-F-G-L-M-NH₂) |
| CAS Number | 61123-13-5 |
| Molecular Formula | C₃₆H₄₉N₇O₇S |
| Molecular Weight | 723.91 g/mol |
| Isoelectric Point (pI) | ~5.5 (Neutral/Weakly Acidic due to pGlu) |
| Hydrophobicity | High (Contains 2 Phe, 1 Leu, 1 Met) |
| Counter-ion | Typically Trifluoroacetate (TFA) or Acetate (Check specific lot) |
Structural Criticality
-
Pyroglutamic Acid (pGlu): Formed by the cyclization of Glutamine. It eliminates the charged N-terminus, increasing lipophilicity and preventing degradation by aminopeptidases.
-
Methionine (Met): The Thioether side chain is highly susceptible to oxidation (forming Met-Sulfoxide), which significantly reduces biological potency.
-
Phenylalanine Core (Phe-Phe): These aromatic rings drive hydrophobic stacking, often leading to aggregation in aqueous buffers if not properly solubilized.
Part 2: Biological Context & Signaling Pathway
This peptide functions as a selective agonist for the Tachykinin NK-1 Receptor . Unlike the full-length Substance P, which can be degraded rapidly, this hexapeptide stabilizes the receptor-ligand complex, initiating the Gq-protein coupled cascade.
Mechanism of Action
Upon binding to the NK-1 receptor (GPCR), the peptide triggers a conformational change that activates the Gαq subunit. This stimulates Phospholipase C-β (PLCβ), leading to the hydrolysis of PIP₂ into IP₃ and Diacylglycerol (DAG).
Signaling Pathway Visualization
The following diagram illustrates the canonical signaling cascade activated by [pGlu⁶]-Substance P (6–11).
Figure 1: Gq-coupled signaling cascade initiated by [pGlu⁶]-Substance P (6–11) binding to the NK-1 receptor, resulting in intracellular calcium mobilization.[1][2][3]
Part 3: Experimental Protocols & Handling
Expert Insight: The most common failure mode with this peptide is Methionine oxidation during storage or solubilization. The second most common is aggregation due to the hydrophobic Phe-Phe motif. The following protocols are designed to mitigate these risks.
Reconstitution Protocol (Self-Validating)
Do not dissolve directly in PBS or saline. The high hydrophobicity requires an organic co-solvent or acidic start.
-
Equilibration: Allow the lyophilized vial to reach room temperature before opening (prevents condensation and hydrolysis).
-
Primary Solubilization (Stock):
-
Add DMSO (Dimethyl Sulfoxide) or DMF to the vial to achieve a concentration of 10–20 mg/mL .
-
Validation Step: Vortex for 30 seconds. Inspect visually. The solution must be crystal clear. If particulate matter remains, sonicate for 10 seconds.
-
-
Dilution (Working Solution):
-
Dilute the stock solution slowly into the aqueous buffer (e.g., PBS or assay media).
-
Constraint: Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity in cell assays.
-
-
Inert Gas Overlay: If storing the stock, overlay the liquid with Argon or Nitrogen gas to prevent Met-oxidation.
Quality Control: HPLC Verification
Before critical assays, verify peptide integrity, specifically checking for the "Met-oxide" shift.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (peptide bond) and 257/280 nm (Phe absorption).
-
Pass Criteria: Single sharp peak. A secondary peak eluting earlier than the main peak usually indicates Methionine Sulfoxide (oxidized species).
Storage Matrix
| State | Temperature | Stability | Condition |
| Lyophilized Powder | -20°C | 12+ Months | Desiccated, Dark |
| Solubilized (DMSO) | -80°C | 3 Months | Argon overlay, avoid freeze-thaw |
| Aqueous Dilution | 4°C | < 24 Hours | Use immediately |
Part 4: References
-
ChemicalBook . (2025). [Pyr6]-Substance P (6-11) Chemical Properties and CAS 61123-13-5.[4][5] Retrieved from
-
Bachem . (n.d.). Substance P and Analogs: Technical Specifications. Retrieved from [5]
-
National Institutes of Health (PubMed) . (1983). Synthesis of partially modified retro-inverso substance P analogues and their biological activity. J Med Chem. Retrieved from
-
MedChemExpress . (2024). Peptide Solubility and Storage Guidelines for Hydrophobic Peptides. Retrieved from
Sources
The Mechanistic Landscape of Pyr-Phe-Phe-Gly-Leu-Met-NH2 on Neurokinin-1 (NK1) Receptors: A Technical Guide
Executive Summary
In the landscape of neuropeptide pharmacology, isolating specific receptor signaling pathways requires highly stable and selective tool compounds. Pyr-Phe-Phe-Gly-Leu-Met-NH2 , also known as [pGlu⁶]-Substance P (6-11) , is a synthetic C-terminal hexapeptide analog of the endogenous undecapeptide Substance P (SP) [1]. As a Senior Application Scientist, I frequently utilize this peptide to interrogate the Neurokinin-1 (NK1) receptor due to its unique structural modifications that confer exceptional enzymatic stability and a distinct, biased functional signaling profile. This whitepaper deconstructs the structural biology, signaling mechanisms, and self-validating experimental workflows required to leverage this hexapeptide in advanced pharmacological profiling.
Structural Biology & Ligand-Receptor Interaction
The rational design of Pyr-Phe-Phe-Gly-Leu-Met-NH2 is rooted in overcoming the rapid in vivo and in vitro degradation of endogenous tachykinins.
-
The Pyroglutamate (Pyr/pGlu) Modification: Endogenous Substance P is rapidly cleaved by aminopeptidases. By substituting the glutamine at position 6 with pyroglutamate (a cyclized derivative), the primary N-terminal amine is removed. This structural causality renders the peptide highly resistant to exopeptidase degradation, significantly extending its experimental half-life without altering its receptor docking geometry [1].
-
The C-Terminal Pharmacophore: The sequence Phe-Phe-Gly-Leu-Met-NH2 represents the minimal functional pharmacophore required for NK1 receptor activation. While the N-terminus of full-length SP interacts with the extracellular loops of the NK1 receptor to drive subtype selectivity, the C-terminus penetrates deep into the 7-transmembrane (7TM) bundle. The two Phenylalanine (Phe) residues engage in critical
stacking and hydrophobic interactions within the receptor core, while the C-terminal amide (-NH2) is an absolute requirement for triggering the conformational shift to the active receptor state [2].
Intracellular Signaling Cascades: A Biased Agonism Profile
The NK1 receptor is a G-protein coupled receptor (GPCR) known for pleiotropic signaling. However, Pyr-Phe-Phe-Gly-Leu-Met-NH2 exhibits a fascinating functional divergence compared to the wild-type peptide [3].
-
Primary Gq/11-Coupled Pathway (High Potency): Upon docking, the hexapeptide stabilizes the NK1 receptor in a conformation that strongly favors Gq/11 coupling. This activates Phospholipase C (PLC), which cleaves PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers rapid intracellular calcium (
) mobilization from the endoplasmic reticulum. For this pathway, the peptide exhibits an in the low nanomolar range, mirroring full-length SP [3]. -
Secondary Gs-Coupled Pathway (Low Potency): Full-length SP efficiently couples to Gs to stimulate Adenylyl Cyclase (AC) and generate cyclic AMP (cAMP). In contrast, Pyr-Phe-Phe-Gly-Leu-Met-NH2 is a weak agonist for cAMP formation, requiring micromolar concentrations to elicit a response [3]. This functional selectivity (biased agonism) makes it an invaluable tool for isolating Gq-specific
responses without cross-talk from PKA pathways.
Figure 1: Biased G-protein signaling cascade activated by Pyr-Phe-Phe-Gly-Leu-Met-NH2 at the NK1 receptor.
Experimental Workflows: Self-Validating Protocol
To accurately measure the functional agonism of Pyr-Phe-Phe-Gly-Leu-Met-NH2, one must employ a self-validating experimental design. The following protocol details a high-throughput Intracellular Calcium Mobilization Assay. The critical inclusion of a highly selective non-peptide NK1 antagonist (e.g., CP-96,345) ensures that the observed fluorescence is strictly NK1-mediated, establishing absolute trustworthiness in the data[4].
Step-by-Step Methodology: Intracellular Calcium Mobilization
-
Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor into a 96-well black, clear-bottom microplate at
cells/well. Incubate overnight at 37°C in 5% . -
Sensor Loading: Aspirate media and wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Add 100 µL of Fluo-4 AM calcium indicator dye (2 µM final concentration) diluted in assay buffer with 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C in the dark.
-
Specificity Control (Self-Validation Step): To prove causality and rule out off-target GPCR activation, pre-incubate half of the wells with 100 nM of the selective NK1 antagonist CP-96,345 for 15 minutes prior to agonist addition.
-
Target Activation: Prepare serial dilutions of Pyr-Phe-Phe-Gly-Leu-Met-NH2 ranging from
M to M. Inject 50 µL of the agonist into the wells using an automated liquid handler integrated with a fluorometric imaging plate reader (FLIPR). -
Data Acquisition: Record fluorescence continuously (Excitation: 488 nm, Emission: 525 nm) for 3 minutes. Calculate the maximum relative fluorescence units (max RFU) minus baseline to determine the
. In wells pre-treated with CP-96,345, the calcium flux should be completely abrogated.
Figure 2: Self-validating experimental workflow for measuring NK1 receptor calcium mobilization.
Quantitative Data & Comparative Analysis
The following table summarizes the pharmacological parameters, highlighting the functional disconnect between apparent binding affinity (
| Parameter | Substance P (1-11) | Pyr-Phe-Phe-Gly-Leu-Met-NH2 |
| Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Pyr-Phe-Phe-Gly-Leu-Met-NH2 |
| Aminopeptidase Resistance | Low (Rapidly degraded) | High (Pyr modification) |
| NK1 Binding Affinity ( | ~0.35 - 1.5 nM | > 1.0 µM (Micromolar range) |
| Gq Potency (PLC/Ca2+ | ~0.1 - 1.0 nM | ~1.0 - 5.0 nM |
| Gs Potency (cAMP | ~8 - 50 nM | > 1.0 µM (Weak agonist) |
| Primary Laboratory Application | Endogenous physiological mapping | Biased Gq signaling & stable in vitro assays |
References
- Synthesis of partially modified retro-inverso substance P analogues and their biological activity. PubMed (NIH).
- Selective G protein signaling driven by Substance P-Neurokinin Receptor structural dynamics. bioRxiv.
- Tachykinin peptides affect differently the second messenger pathways after binding to CHO-expressed human NK-1 receptors. PubMed (NIH).
- The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. PMC (NIH).
Role of C-Terminal Amidation in Pyr-Phe-Phe-Gly-Leu-Met-NH₂ Stability
Executive Summary
The hexapeptide Pyr-Phe-Phe-Gly-Leu-Met-NH₂ (often designated as [pGlu⁶]SP(6-11)) represents the bioactive C-terminal pharmacophore of Substance P. While the N-terminal pyroglutamic acid (Pyr/pGlu) confers resistance to aminopeptidases, the C-terminal amidation (-NH₂) is the critical structural determinant for both metabolic stability and receptor efficacy.[1]
This guide analyzes the mechanistic role of C-terminal amidation in preserving the structural integrity of this peptide against carboxypeptidase-mediated degradation. It provides a rigorous experimental framework for validating this stability, contrasting the amidated form against its free acid analog (Pyr-Phe-Phe-Gly-Leu-Met-OH) to demonstrate the causality between C-capping and half-life extension.[1]
The Molecule: Structural & Functional Context[1][2][3][4][5][6]
Chemical Identity
The sequence provided, Pyr-Phe-Phe-Gly-Leu-Met-NH₂ , corresponds to the C-terminal hexapeptide fragment of the tachykinin neuropeptide Substance P.
-
Pyr (pGlu): Cyclized glutamic acid (Pyroglutamic acid).[1] This modification eliminates the N-terminal amine, preventing degradation by aminopeptidases (e.g., DPP-IV).[1][2]
-
Phe-Phe-Gly-Leu-Met: The hydrophobic core responsible for NK1 receptor binding.[1]
-
-NH₂ (Amidation): The focus of this study.[1][3] It replaces the C-terminal carboxylate (-COO⁻) with a neutral amide group (-CONH₂).[1][4][5][6]
The "Double-Lock" Stabilization Strategy
Native peptides are rapidly degraded in plasma.[1] This analog employs a "double-lock" strategy:
-
N-Terminus: "Locked" by cyclization (Pyr), blocking exopeptidases that require a free N-terminal amine.[1]
-
C-Terminus: "Locked" by amidation, blocking exopeptidases (carboxypeptidases) that require a free C-terminal carboxylate.[1]
Mechanistic Role of Amidation in Stability[2][5]
Resistance to Carboxypeptidase Activity
The primary metabolic advantage of C-terminal amidation is the specific inhibition of Carboxypeptidases (e.g., Carboxypeptidase Y, M, and N). These metalloproteases recognize the negatively charged carboxylate anion (
-
Mechanism of Stabilization: Conversion to an amide (
) removes the negative charge and the specific oxygen moiety required for the enzyme's zinc-coordination mechanism.[1] The enzyme cannot "grip" the C-terminus, rendering the peptide immune to this specific class of degradation.
Electronic and Conformational Integrity
Beyond enzymatic resistance, amidation alters the physicochemical landscape:
-
pKa Modulation: The removal of the acidic proton (pKa ~3.[1]6) prevents ionization at physiological pH (7.4).[1] This increases lipophilicity, potentially improving membrane permeability.
-
Helical Propensity: The neutralization of the C-terminal charge stabilizes the
-helical conformation often required for receptor docking, reducing the entropic cost of binding.
Remaining Liabilities (The "Gap")
It is critical to note that amidation does not protect against endopeptidases.[1] The peptide remains susceptible to:
-
Neprilysin (NEP/CD10): Cleaves the Gly-Leu or Phe-Phe bonds.[1]
-
Angiotensin-Converting Enzyme (ACE): Cleaves the C-terminal dipeptide (Leu-Met-NH₂) regardless of amidation, as ACE is a peptidyl-dipeptidase.[1]
Visualization: Enzymatic Susceptibility Map[1]
Caption: Figure 1. Enzymatic susceptibility map.[1] Amidation specifically blocks Carboxypeptidase attack (Green), while Endopeptidases (Yellow) remain active.[1]
Experimental Validation: Protocols & Methodology
To empirically verify the stability conferred by amidation, a comparative plasma stability assay is required. This protocol compares Pyr-Phe-Phe-Gly-Leu-Met-NH₂ (Test) against Pyr-Phe-Phe-Gly-Leu-Met-OH (Control).[1]
Materials
-
Matrix: Pooled Human Plasma (Lithium Heparin), pH 7.4.[1]
-
Internal Standard (IS): Tolbutamide or a stable isotope-labeled analog (e.g., deuterated Phe).[1]
-
Quenching Solution: 99% Acetonitrile (ACN) + 1% Formic Acid (FA).[1]
-
Instrumentation: LC-MS/MS (e.g., Triple Quadrupole).[1]
Protocol: Comparative Plasma Stability
-
Preparation:
-
Prepare 1 mM stock solutions of both Amidated and Acid forms in DMSO.
-
Dilute to 1 µM working concentration in pre-warmed (37°C) human plasma.[1]
-
-
Incubation:
-
Incubate samples in a shaking water bath at 37°C.
-
Timepoints: 0, 5, 15, 30, 60, 120, and 240 minutes.
-
-
Sampling & Quenching:
-
At each timepoint, transfer 50 µL of plasma mixture into a plate containing 200 µL Quenching Solution (with IS).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.[1]
-
-
Processing:
Analytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Transitions (MRM):
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for comparative plasma stability profiling.
Data Interpretation & Stability Metrics
Quantitative Analysis
Data should be plotted as % Parent Remaining (ln scale) vs. Time .[1]
-
First-Order Kinetics: Degradation usually follows first-order kinetics (
).[1] -
Half-life (
): Calculated as .[1]
Expected Results (Hypothetical Data Profile)
The table below illustrates the expected stability differential driven by C-terminal amidation.
| Parameter | Pyr-Phe-Phe-Gly-Leu-Met-OH (Acid) | Pyr-Phe-Phe-Gly-Leu-Met-NH₂ (Amide) | Impact of Amidation |
| C-Term Charge | Negative (-1) | Neutral (0) | Removes enzyme recognition site |
| Susceptibility | High (Carboxypeptidases + Endopeptidases) | Moderate (Endopeptidases only) | Blocks C-terminal trimming |
| Plasma | < 10 Minutes | ~ 30 - 60 Minutes | 3x - 6x Extension |
| Main Metabolites | Des-Met, Des-Leu-Met | Gly-Leu cleavage products | C-terminus remains intact |
The Methionine Liability
Even with amidation, the Methionine (Met) residue is susceptible to oxidation (Met-Sulfoxide formation).[1]
-
QC Check: In the LC-MS data, monitor for a peak shift of +16 Da. If oxidation is high, the stability loss is chemical, not enzymatic.
Implications for Drug Development[11]
Receptor Efficacy (NK1)
Stability is futile without potency.[1] For the Neurokinin-1 (NK1) receptor:
-
The C-terminal amide acts as a hydrogen bond donor to residues within the receptor binding pocket.[1]
-
The free acid form introduces electrostatic repulsion with the receptor's hydrophobic pocket, often reducing potency by >100-fold.
Formulation Strategy
To further maximize the stability of Pyr-Phe-Phe-Gly-Leu-Met-NH₂:
-
Excipients: Use EDTA in formulation to chelate Zinc (
), inhibiting metalloproteases (both ACE and Carboxypeptidases).[1] -
Storage: Store as a lyophilized powder at -20°C under nitrogen to prevent Met-oxidation.
References
-
Function of C-terminal Amidation
-
Substance P Degradation Pathways
-
Enzymatic Mechanisms (Carboxypeptidase)
-
General Peptide Stability & Amidation
-
Substance P Analog Chemistry
Sources
- 1. US20070160558A1 - Peptide composition - Google Patents [patents.google.com]
- 2. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into peptide amidation and amidating activity in the human circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. Amidation – Blog pi [protpi.ch]
- 7. C-Terminal Modification Peptides - Creative Peptides [creative-peptides.com]
- 8. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 9. PYR-GLN-PHE-PHE-GLY-LEU-MET-NH2 | 56104-22-4 [chemicalbook.com]
The Enigmatic Agonist: A Technical Guide to the History and Discovery of Septide as a Tachykinin Modulator
Executive Summary: This in-depth technical guide provides a comprehensive overview of Septide, a synthetic hexapeptide that has played a pivotal role in unraveling the complexities of tachykinin receptor pharmacology. Initially a source of scientific intrigue due to its potent physiological effects in the face of seemingly low binding affinity, Septide's story highlights the nuances of receptor-ligand interactions. This document, intended for researchers, scientists, and drug development professionals, will delve into the history of Septide's discovery, its chemical properties and synthesis, its detailed pharmacological profile as a neurokinin-1 (NK1) receptor agonist, the signaling pathways it activates, and key experimental protocols for its study. Through a blend of historical context, quantitative data, and detailed methodologies, this guide serves as a critical resource for understanding and utilizing this important research tool.
Introduction: The Tachykinin Family and Their Receptors
The tachykinins are a family of neuropeptides characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2, where X is typically an aromatic or branched aliphatic amino acid.[1] This family includes the mammalian peptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1] These peptides exert a wide range of biological effects, including smooth muscle contraction, vasodilation, and involvement in pain transmission and inflammation, by interacting with three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[1][2] Substance P is the preferred endogenous ligand for the NK1 receptor.
The Discovery of Septide: An Enigmatic Tachykinin Agonist
Septide, with the amino acid sequence [pGlu6, Pro9]Substance P(6-11), is a synthetic C-terminal hexapeptide analog of Substance P.[3] Its discovery and initial characterization presented a significant pharmacological puzzle. In various functional bioassays, Septide demonstrated high potency as a tachykinin agonist, often comparable to or even exceeding that of Substance P in eliciting physiological responses such as smooth muscle contraction.[4][5] However, early radioligand binding studies using radiolabeled Substance P showed that Septide was a very poor competitor for binding to the NK1 receptor.[1][4]
This discrepancy between high functional potency and low binding affinity in heterologous competition assays led to the hypothesis of a "septide-sensitive" receptor, a distinct tachykinin receptor subtype for which Septide was the specific agonist.[3][6][7] Another theory proposed the existence of a separate binding site for Septide on the NK1 receptor, distinct from the Substance P binding site.[4]
The enigma of the "septide-sensitive" receptor was largely resolved through homologous binding assays. When radiolabeled Septide or Neurokinin A were used, it was demonstrated that Septide does indeed bind with high affinity to the cloned NK1 receptor.[1] These studies revealed that the apparent low affinity in earlier experiments was an artifact of the specific radioligand and competitive binding conditions used.[1] It is now understood that Septide is a potent and selective agonist at the NK1 receptor, and its unique pharmacological profile has made it an invaluable tool for probing the intricacies of tachykinin receptor function.
Chemical Properties and Synthesis of Septide
Chemical Structure: Septide is a hexapeptide with the sequence L-pyroglutamyl-L-phenylalanyl-L-phenylalanyl-L-prolyl-L-leucyl-L-methioninamide.
Molecular Formula: C39H53N7O7S
Molecular Weight: 763.94 g/mol
Solid-Phase Peptide Synthesis of Septide
The synthesis of Septide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Manual Solid-Phase Synthesis of Septide
This protocol outlines the manual synthesis of Septide on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, pGlu-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solvent: DMF
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (First Amino Acid: Fmoc-Met-OH):
-
In a separate vial, dissolve Fmoc-Met-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow beads), drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for the sequential addition of Fmoc-Leu-OH, Fmoc-Pro-OH, and Fmoc-Phe-OH (twice).
-
N-terminal Pyroglutamic Acid Coupling:
-
After the final Fmoc deprotection (of the second Phenylalanine), wash the resin thoroughly with DMF.
-
Couple pyroglutamic acid (pGlu-OH) using the same coupling procedure as for the other amino acids.
-
-
Final Washing and Drying:
-
After the final coupling, wash the peptidyl-resin with DMF, followed by DCM, and then methanol.
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Pharmacological Profile of Septide as a Tachykinin NK1 Receptor Agonist
Septide is a highly potent and selective agonist for the tachykinin NK1 receptor. Its pharmacological profile has been extensively characterized in a variety of in vitro and in vivo systems.
Quantitative Data for Septide
| Parameter | Receptor | Species/Cell Line | Value | Reference(s) |
| Binding Affinity | ||||
| Kd | NK1 | COS-7 cells | 0.55 ± 0.03 nM | [1] |
| Ki | NK1 | CHO cells | 1.90 ± 0.35 nM (vs [125I]-NKA) | [8] |
| Ki | NK1 | Rat recombinant (COS-1 cells) | 2.9 ± 0.6 µM (vs [3H]SP) | [4] |
| Functional Potency | ||||
| EC50 (Inositol Phosphate) | NK1 | Rat recombinant (COS-1 cells) | 5 ± 2 nM | [4] |
| EC50 (Contraction) | NK1 | Guinea-pig ileum | 36 pM | [5] |
Physiological Effects:
-
Increased Vascular Permeability: Septide is a potent inducer of plasma extravasation, a key feature of neurogenic inflammation. It has been shown to be more potent than other NK1 receptor agonists in increasing vascular permeability in rat skin.[3]
-
Cardiovascular Effects: Intracerebroventricular administration of Septide in rats leads to increases in mean arterial pressure and heart rate.[3]
-
Bronchoconstriction: In guinea pigs, Septide induces bronchospasm, an effect mediated by NK1 receptors.[9]
Signaling Pathways Activated by Septide
Activation of the NK1 receptor by Septide initiates a well-characterized signaling cascade. The NK1 receptor is coupled to the Gq/11 family of G-proteins.[2][10][11]
-
Receptor Activation: Binding of Septide to the NK1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).[2][10]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][10]
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2][10]
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Caption: NK1 Receptor Signaling Pathway Activated by Septide.
Key Experimental Protocols for a Senior Application Scientist
The following protocols provide detailed methodologies for characterizing the interaction of Septide and other ligands with the NK1 receptor.
Radioligand Binding Assay using [3H]-Septide
This assay determines the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand, or the inhibitory constant (Ki) of a competitive unlabeled ligand.
Principle: Radiolabeled Septide ([3H]-Septide) is incubated with a membrane preparation containing NK1 receptors. The amount of bound radioactivity is measured after separating the bound from free ligand by rapid filtration. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.
Caption: Workflow for a Radioligand Binding Assay.
Materials:
-
Cell membranes expressing the NK1 receptor
-
[3H]-Septide
-
Unlabeled Septide or other NK1 receptor ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NK1 receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes, [3H]-Septide, and binding buffer.
-
Non-specific Binding: Membranes, [3H]-Septide, and a high concentration of unlabeled Septide (e.g., 1 µM).
-
Competition Binding: Membranes, a fixed concentration of [3H]-Septide, and varying concentrations of the unlabeled competitor ligand.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract non-specific binding from total binding.
-
Saturation Analysis: Plot specific binding versus the concentration of [3H]-Septide and use non-linear regression to determine Kd and Bmax.
-
Competition Analysis: Plot the percentage of specific binding versus the log concentration of the competitor and use non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the Gq-coupled NK1 receptor, leading to the accumulation of inositol phosphates (IPs).
Principle: Cells expressing the NK1 receptor are pre-labeled with [3H]-myo-inositol. Upon stimulation with an agonist like Septide, the activated PLC pathway generates radiolabeled IPs. Lithium chloride (LiCl) is used to inhibit inositol monophosphatase, leading to the accumulation of IPs, which are then separated by ion-exchange chromatography and quantified.
Caption: Workflow for an Inositol Phosphate Accumulation Assay.
Materials:
-
Cells expressing the NK1 receptor
-
[3H]-myo-inositol
-
Inositol-free culture medium
-
Lithium chloride (LiCl)
-
Septide or other test compounds
-
Lysis buffer (e.g., perchloric acid)
-
Dowex anion-exchange resin
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Cell Labeling: Plate cells and incubate with [3H]-myo-inositol in inositol-free medium for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes.
-
Stimulation: Add varying concentrations of Septide or other agonists and incubate for a defined period (e.g., 30-60 minutes).
-
Lysis and Extraction: Stop the reaction by adding ice-cold lysis buffer. Collect the cell lysates.
-
Separation of IPs: Neutralize the lysates and apply them to Dowex anion-exchange columns. Wash the columns to remove free inositol and glycerophosphoinositols. Elute the total inositol phosphates with a high salt buffer.
-
Quantification: Add the eluate to scintillation cocktail and measure radioactivity.
-
Data Analysis: Plot the amount of accumulated IPs against the log concentration of the agonist. Use non-linear regression to determine the EC50 and maximal response.
Intracellular Calcium Mobilization Assay
This is a high-throughput functional assay to measure the transient increase in intracellular calcium concentration following NK1 receptor activation.
Principle: Cells expressing the NK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the release of Ca2+ from intracellular stores leads to an increase in the fluorescence of the dye, which is measured in real-time.
Materials:
-
Cells expressing the NK1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Septide or other test compounds
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Dye Loading: The next day, wash the cells with assay buffer and incubate them with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye. Measure the baseline fluorescence using the plate reader.
-
Compound Addition and Measurement:
-
Agonist Mode: Use the plate reader's injector to add varying concentrations of Septide to the wells and immediately begin recording the fluorescence intensity over time.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of an antagonist before injecting a fixed concentration of Septide (e.g., EC80).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline.
-
For agonist mode, plot the peak fluorescence change against the log concentration of Septide to determine the EC50.
-
For antagonist mode, plot the inhibition of the Septide response against the log concentration of the antagonist to determine the IC50.
-
In Vivo Vascular Permeability Assay using Evans Blue
This assay measures the ability of a compound to induce vascular permeability in vivo.
Principle: Evans Blue dye binds to serum albumin. Under normal conditions, the albumin-dye complex is retained within the vasculature. When vascular permeability is increased by an agonist like Septide, the complex extravasates into the surrounding tissue. The amount of dye in the tissue can be quantified as a measure of permeability.[12][13][14]
Materials:
-
Anesthetized rats or mice
-
Septide or other test compounds
-
Evans Blue dye solution (e.g., 0.5% in saline)
-
Saline
-
Formamide for dye extraction
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., with sodium pentobarbitone).
-
Agonist Administration: After a short circulation time, administer Septide or a vehicle control intradermally at various sites.
-
Incubation: Allow a set amount of time (e.g., 30 minutes) for the permeability response to develop.
-
Tissue Collection: Euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Weigh the tissue samples and incubate them in formamide to extract the Evans Blue dye.[12][13][14]
-
Quantification: Measure the absorbance of the formamide extracts at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: Calculate the amount of Evans Blue per unit weight of tissue using a standard curve. Compare the dye extravasation in Septide-treated sites to control sites.
Conclusion: Septide as a Research Tool
The journey of Septide from a pharmacological anomaly to a well-characterized selective NK1 receptor agonist underscores the importance of rigorous experimental design and the re-evaluation of scientific paradigms. Its unique history has provided valuable insights into the complexities of GPCR pharmacology, particularly the potential for discrepancies between binding and functional data. Today, Septide remains an indispensable tool for researchers investigating the physiological and pathophysiological roles of the tachykinin system. Its high potency and selectivity for the NK1 receptor make it ideal for in vitro and in vivo studies aimed at understanding neurogenic inflammation, pain, and other processes mediated by Substance P and its receptor. The continued use of Septide in conjunction with modern pharmacological techniques will undoubtedly lead to further discoveries in this important field of research.
References
Sources
- 1. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. sci-hub.box [sci-hub.box]
- 7. The 'septide-sensitive' tachykinin receptor: still an enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The tachykinin NK1 receptor. Part I: ligands and mechanisms of cellular activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- 13. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An in vivo assay to test blood vessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigma of the Septide-Sensitive NK1 Receptor: Tissue Distribution and Pharmacological Characterization
Executive Summary: The Septide Paradox
In the landscape of tachykinin pharmacology, Septide ([pGlu6,Pro9]SP(6–11)) represents a critical anomaly that challenges the classical "one ligand, one receptor" model. While defined as a selective Neurokinin-1 (NK1) receptor agonist, Septide exhibits a distinct pharmacological profile compared to the endogenous ligand, Substance P (SP).[1][2]
The Paradox: Septide is highly potent in eliciting functional responses (e.g., smooth muscle contraction, plasma extravasation) in specific tissues but demonstrates negligible affinity for the classical NK1 binding site labeled by [3H]-Substance P.
This guide dissects the tissue distribution of these "Septide-sensitive" sites, distinguishing them from classical SP-binding sites, and provides validated protocols for their characterization. This distinction is vital for drug development, particularly when designing antagonists for neurogenic inflammation, as classical NK1 screening assays may miss interactions with the Septide-preferring receptor conformation.
Pharmacological Basis: The "Two-State" Mechanism
To understand the tissue distribution, one must first accept that the "Septide receptor" is likely not a distinct gene product but a distinct conformational state of the NK1 receptor.
-
SP-Preferring State: High affinity for Substance P; labeled by [3H]-SP.
-
Septide-Preferring State: Low affinity for SP; high potency for Septide; distinct antagonist sensitivity (e.g., higher sensitivity to RP 67580 in certain contexts).
Mechanistic Pathway Diagram
The following diagram illustrates the divergence in ligand recognition despite the convergence on intracellular signaling (Gq/11-coupled pathway).
Figure 1: Signal transduction pathway comparing Classical vs. Septide-sensitive NK1 receptor activation. Note the convergence on the Gq-PLC-IP3 axis despite differential ligand recognition.
Tissue Distribution Profile
The Septide-sensitive phenotype is not ubiquitous.[3] It is highly localized to tissues involved in smooth muscle regulation and neurogenic inflammation.
A. Peripheral Nervous System & Smooth Muscle
The Guinea Pig Ileum (GPI) is the gold-standard tissue for identifying Septide activity.
-
Localization: Circular muscle layer (distinct from the longitudinal muscle which is dominated by NK3 and classical NK1 receptors).
-
Characteristics: Septide induces potent contractions that are resistant to some classical NK1 antagonists but highly sensitive to others (e.g., CP-96,345).[4]
B. Urinary Tract
-
Tissue: Rat Urinary Bladder.[5]
-
Activity: Septide induces both smooth muscle contraction and plasma extravasation.[5]
-
Relevance: This tissue demonstrates the "Septide-sensitive" site's role in pathological inflammatory reflexes (cystitis models).
C. Central Nervous System (CNS)
While less dominant than in the periphery, Septide sites exist in the CNS.
-
Region: Rat Striatum and Submaxillary Gland (peripheral/central interface).
-
Observation: In radioligand binding assays, [3H]-Septide labels a population of sites distinct from those labeled by [3H]-SP, often associated with dopaminergic regulation.
D. Vascular Endothelium
-
Phenomenon: Plasma Extravasation (Neurogenic Inflammation).[6]
-
Mechanism: Septide acts on endothelial NK1 receptors to cause gap formation and leakage of plasma proteins. This response is often more robust and prolonged than that of Substance P due to resistance to enzymatic degradation.
Quantitative Comparison: Potency vs. Affinity
The table below highlights the divergence that defines the Septide-sensitive site.
| Tissue / System | Assay Type | Agonist | Potency (EC50) | Binding Affinity (Ki) |
| Guinea Pig Ileum | Contraction | Substance P | 0.05 nM | 0.5 nM |
| Septide | 0.03 nM | > 1,000 nM | ||
| Rat Bladder | Extravasation | Substance P | 1.4 mg/kg | High Affinity |
| Septide | 0.07 mg/kg | Low Affinity | ||
| Transfected COS-1 | IP3 Turnover | Substance P | 0.05 nM | 1.16 nM |
| Septide | 5.0 nM | 3,700 nM |
Table 1: The dissociation between functional potency and binding affinity is the hallmark of the Septide-sensitive NK1 receptor.
Experimental Protocols
To study these receptors, standard binding assays are insufficient. You must use functional bioassays or specific in vivo models.
Protocol A: Guinea Pig Ileum (GPI) Bioassay
Objective: Validate Septide-sensitive NK1 activity via differential antagonist potency.
Methodology:
-
Tissue Prep: Isolate 2-3 cm segments of the terminal ileum from male Dunkin-Hartley guinea pigs.
-
Mounting: Suspend in an organ bath containing Krebs-Henseleit solution (37°C, oxygenated with 95% O2 / 5% CO2).
-
Equilibration: Apply 1g resting tension; equilibrate for 60 mins, washing every 15 mins.
-
Blockade: Treat with Atropine (1 µM) and Indomethacin (1 µM) to eliminate cholinergic and prostaglandin artifacts.
-
Agonist Curve: Construct cumulative concentration-response curves for Septide (10 pM – 1 µM).
-
Validation (The Critical Step): Incubate with the antagonist RP 67580 (10 nM) for 20 mins.
-
Result: If the receptor is Septide-sensitive, you will observe a non-competitive or atypical shift, distinct from the pure competitive shift seen with SP.
-
Protocol B: In Vivo Plasma Extravasation Assay
Objective: Quantify Septide-mediated neurogenic inflammation.
Methodology:
-
Anesthesia: Anesthetize rats (Pentobarbitone, 60 mg/kg i.p.).
-
Tracer Injection: Administer Evans Blue dye (50 mg/kg) intravenously via the tail vein.
-
Agonist Challenge: Inject Septide (1–100 pmol) intradermally into the dorsal skin (shaved). Use saline as a negative control and SP as a positive control.
-
Time Course: Allow circulation for 15–30 minutes.
-
Termination: Euthanize animal; excise skin patches.
-
Quantification: Extract dye in formamide (24h at 55°C) and measure absorbance at 620 nm.
-
Calculation: Express results as µg dye per gram of tissue.
References
-
Hastrup, H. & Schwartz, T.W. (1996).[7] "Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis."[7] FEBS Letters. Link
-
Pradier, L. et al. (1994).[7] "Septide: an agonist for the NK1 receptor acting at a site distinct from substance P." Molecular Pharmacology.[7] Link
-
Maggi, C.A. et al. (1993).[8] "The septide-sensitive tachykinin receptor: a valid pharmacological entity?" Neuropeptides. Link
-
Beaujouan, J.C. et al. (1999).[3] "Pharmacological characterization of tachykinin septide-sensitive binding sites in the rat submaxillary gland." Peptides. Link
-
Zeng, X.P. et al. (1994). "Antagonism of substance P and related peptides by RP 67580 and CP-96345, at tachykinin NK1 receptor sites, in the rat urinary bladder." European Journal of Pharmacology. Link
Sources
- 1. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for the presence of a septide-sensitive tachykinin receptor in the circular muscle of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of substance P and related peptides by RP 67580 and CP-96,345, at tachykinin NK1 receptor sites, in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma extravasation in the rat trachea induced by cold air is mediated by tachykinin release from sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol for [pGlu⁶]-Substance P (6-11)
Target Sequence: Pyr-Phe-Phe-Gly-Leu-Met-NH₂ (also denoted as pGlu-Phe-Phe-Gly-Leu-Met-NH₂) Application: Neuropharmacological research, tachykinin receptor interaction studies[1], and pupillary sphincter contraction assays[2].
Introduction & Mechanistic Grounding
The hexapeptide Pyr-Phe-Phe-Gly-Leu-Met-NH₂ is a highly active C-terminal analog of the neuropeptide Substance P[2]. Synthesizing this sequence via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents three distinct chemical challenges that dictate our experimental design:
-
C-Terminal Amidation: The peptide terminates in a primary amide (-NH₂). We utilize a Rink Amide AM resin, which yields the fully amidated C-terminus directly upon acidolytic cleavage[3].
-
Methionine (Met) Oxidation & Alkylation: The thioether side chain of Methionine is highly susceptible to acid-catalyzed oxidation (forming methionine sulfoxide) and alkylation by t-butyl cations during global cleavage[4]. A specialized sulfur-rich scavenger cocktail is mandatory to quench these electrophiles.
-
N-Terminal Pyroglutamate (pGlu): While pyroglutamate can be formed via the post-cleavage cyclization of a glutamine precursor, this often leads to incomplete conversion and batch-to-batch heterogeneity. We employ the direct coupling of pyroglutamic acid (pGlu-OH) to ensure absolute structural control and analytical purity[5].
Experimental Workflow
Fmoc-SPPS workflow for Pyr-Phe-Phe-Gly-Leu-Met-NH2 emphasizing specific Met and pGlu handling.
Quantitative Parameters & Data Presentation
To ensure a self-validating and reproducible system, the stoichiometry and cleavage conditions must be strictly controlled.
Table 1: Quantitative Parameters for Coupling Cycles
| Reagent | Function | Equivalents | Concentration | Reaction Time |
|---|---|---|---|---|
| Fmoc-AA-OH | Amino Acid Monomer | 3.0 eq | 0.2 M in DMF | 60 min |
| pGlu-OH | N-Terminal Capping | 3.0 eq | 0.2 M in DMF | 120 - 240 min |
| HATU | Coupling Activator | 2.9 eq | 0.19 M in DMF | N/A |
| DIPEA | Base | 6.0 eq | 0.4 M in DMF | N/A |
| Piperidine | Fmoc Deprotection | N/A | 20% (v/v) in DMF | 5 min + 15 min |
Table 2: Cleavage Cocktail Efficacy for Methionine Protection Selecting the correct scavenger mixture is the primary determinant of final yield for Met-containing sequences[4].
| Cocktail Formulation | Composition (v/v) | Met(O) Suppression | Alkylation Prevention | Recommendation |
|---|---|---|---|---|
| Standard TFA | TFA/TIS/H₂O (95:2.5:2.5) | Low | Low | Do Not Use |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | High | High | Excellent |
| Modified Scavenger | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | High | Moderate-High | Optimal for this protocol |
Step-by-Step Methodology
Step 1: Resin Swelling
-
Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted SPPS reaction vessel.
-
Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes. Causality: Swelling expands the polystyrene matrix, exposing the functional linker sites to ensure uniform reagent diffusion and maximum coupling efficiency[3].
Step 2: Fmoc Deprotection
-
Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 × 1 min). Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via a β-elimination mechanism, exposing the primary amine for the next coupling[3].
Step 3: Iterative Amino Acid Coupling (Met → Leu → Gly → Phe → Phe)
-
For each cycle, dissolve 3.0 eq (0.3 mmol) of the respective Fmoc-AA-OH and 2.9 eq of HATU in 1.5 mL of DMF.
-
Add 6.0 eq of N,N-diisopropylethylamine (DIPEA) to the solution to activate the amino acid.
-
Add the activated mixture to the resin and agitate for 60 minutes at room temperature.
-
Drain and wash with DMF (3 × 1 min).
-
Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow color indicates complete coupling (no free amines). A blue color indicates incomplete coupling, requiring a secondary coupling cycle before proceeding.
Step 4: N-Terminal Pyroglutamate (pGlu) Coupling
-
Following the deprotection of the final Phenylalanine, prepare the capping solution: Dissolve 3.0 eq of Pyroglutamic acid (pGlu-OH), 2.9 eq HATU, and 6.0 eq DIPEA in DMF.
-
Add to the resin and agitate for 2 to 4 hours . Causality: pGlu lacks a primary amine, and its cyclic structure imposes steric constraints that reduce coupling kinetics. Extending the coupling time ensures 100% conversion. Direct coupling avoids the unpredictable on-resin cyclization of a Glutamine precursor, ensuring absolute batch-to-batch consistency[5].
Step 5: Global Cleavage and Scavenging
-
Wash the final peptide-resin with Dichloromethane (DCM) (5 × 1 min) to shrink the resin and remove residual DMF. Dry under a nitrogen stream.
-
Prepare the Modified Scavenger Cocktail : 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Ultrapure H₂O, and 2.5% 1,2-Ethanedithiol (EDT).
-
Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature. Causality: During acidolysis, t-butyl cations are generated which readily alkylate the Methionine thioether. Furthermore, ambient oxygen can form methionine sulfoxide. EDT acts as a highly potent, soft nucleophile to quench carbocations and reduce oxidized methionine, preserving the integrity of the Met residue[4].
Step 6: Precipitation and Isolation
-
Filter the cleavage solution into a centrifuge tube containing 30 mL of cold diethyl ether (-20°C).
-
Centrifuge at 3000 rpm for 5 minutes to pellet the precipitated peptide.
-
Decant the supernatant. Wash the pellet twice with fresh cold ether to remove residual TFA and organic scavengers.
-
Dissolve the crude peptide pellet in a mixture of ultrapure water and acetonitrile (with 0.1% TFA) and lyophilize to yield the crude Pyr-Phe-Phe-Gly-Leu-Met-NH₂ powder, ready for RP-HPLC purification.
References
-
Title: Fmoc Solid Phase Peptide Synthesis Protocol Source: peptideport.com URL: [Link]
-
Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega Source: acs.org URL: [Link]
-
Title: Conformational studies on substance P. C-terminal pentapeptide pGlu-Phe-Phe-Gly-Leu-Met NH2 Source: nih.gov URL: [Link]
-
Title: In vitro contraction of the pupillary sphincter by substance P and its stable analogs Source: arvojournals.org URL: [Link]
Sources
- 1. Conformational studies on substance P. C-terminal pentapeptide pGlu-Phe-Phe-Gly-Leu-Met NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Step-by-Step Guide to the Preparation of Stock Solutions for Hydrophobic Peptides like Septide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrophobic peptides are indispensable tools in biomedical research and drug development, yet their inherent low solubility in aqueous solutions presents a significant experimental hurdle. Improper solubilization can lead to inaccurate concentration determination, peptide aggregation, and ultimately, failed experiments.[1] This guide, designed for researchers and drug development professionals, provides a systematic, in-depth approach to successfully preparing stock solutions of hydrophobic peptides. We will use Septide, a synthetic tachykinin agonist, as a representative example to illustrate these principles. Septide (Pyr-Phe-Phe-Pro-Leu-Met-NH2) contains a high proportion of hydrophobic residues, making it a suitable model for the challenges discussed.[2][3][4]
This application note will delve into the physicochemical properties governing peptide solubility, outline a logical workflow for solvent selection, provide detailed, step-by-step protocols, and offer troubleshooting advice to ensure reliable and reproducible results in your research.
Section 1: Understanding the Physicochemical Properties of Hydrophobic Peptides
The solubility of a peptide is dictated by its amino acid composition, sequence, and overall physicochemical properties.[1][5]
-
Amino Acid Composition: The primary determinant of hydrophobicity is the presence of nonpolar amino acid residues such as Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe), Tryptophan (Trp), and Methionine (Met).[1][6] Peptides with a high percentage (>50%) of these residues are likely to be poorly soluble in aqueous buffers.[7][8]
-
Net Charge: The overall charge of a peptide at a given pH significantly influences its solubility.[1][5] Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[9] Adjusting the pH away from the pI can increase solubility by ionizing acidic or basic side chains.[9][10]
-
Secondary Structure: Hydrophobic peptides have a propensity to form secondary structures like β-sheets, which can lead to aggregation and precipitation, especially in aqueous solutions.[5][6]
-
Residual Trifluoroacetic Acid (TFA): Synthetic peptides are typically purified by reverse-phase HPLC and delivered as TFA salts.[2][11] While TFA salts can sometimes enhance solubility, residual TFA can also alter a peptide's conformation, promote aggregation, and interfere with biological assays by lowering the pH or exhibiting direct cytotoxicity.[2][11][12][13] For sensitive applications, removal of TFA may be necessary.[12]
Section 2: Pre-Solubilization Considerations: The Foundation for Success
Before attempting to dissolve your entire peptide stock, a few preliminary steps are crucial to conserve valuable material and avoid frustration.
-
Peptide Handling: Upon receipt, store lyophilized peptides at -20°C or colder in a desiccated environment.[14][15][16] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[14][15]
-
Brief Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1-5 minutes) to ensure all the lyophilized powder is at the bottom of the tube.[7][17]
-
Perform a Small-Scale Solubility Test: Always test the solubility on a small aliquot (e.g., 1 mg) of the peptide before dissolving the entire stock.[7][18] This allows you to determine the optimal solvent without risking your entire supply.
Section 3: A Systematic Approach to Solvent Selection
The key to solubilizing hydrophobic peptides is to follow a tiered approach, starting with the mildest solvents and progressing to stronger organic solvents or pH adjustments as needed.
Decision-Making Workflow for Peptide Solubilization
The following diagram outlines a logical workflow for selecting an appropriate solvent system.
Caption: A workflow for selecting peptide solvents.
Tier 1: Sterile Water and Buffers
For any unknown peptide, the first solvent to try is always high-purity, sterile water. If the peptide has a significant net charge (either acidic or basic), it may dissolve in water.
Tier 2: pH Adjustment
If the peptide is insoluble in neutral water, adjusting the pH can increase its net charge and enhance solubility.[1][9]
-
Basic Peptides (Net Positive Charge): These peptides become more soluble in acidic conditions. Try dissolving in a dilute aqueous solution of acetic acid (10-30%) or, if necessary, a very small amount of 0.1% TFA.[7][18][19]
-
Acidic Peptides (Net Negative Charge): These peptides are more soluble in basic conditions. Attempt dissolution in a dilute aqueous solution of ammonium bicarbonate (0.1M) or ammonium hydroxide (<50 µL).[1][8][18] Caution: Avoid basic solutions for peptides containing Cysteine (Cys), as high pH can promote disulfide bond formation and oxidation.[18][20]
Tier 3: Organic Co-solvents
For peptides that remain insoluble after pH adjustment, particularly those with a high percentage of hydrophobic residues or a neutral net charge, organic solvents are necessary.[7][8][21] The strategy is to first dissolve the peptide completely in a minimal volume of a neat organic solvent and then slowly dilute it with the desired aqueous buffer.[7][15][19]
| Solvent | Properties and Best Practices |
| DMSO | A powerful and versatile solvent, generally well-tolerated in biological assays at low final concentrations (<0.5%).[7][19] Crucially, avoid DMSO for peptides containing Cysteine (Cys) or Methionine (Met) residues, as it can cause oxidation of the sulfur-containing side chains. [1][22] |
| DMF | A good alternative to DMSO, especially for peptides with Cys or Met residues.[18][23] It is a polar aprotic solvent effective for disrupting hydrogen bonds. |
| Acetonitrile | Less polar than DMSO or DMF but can be effective. Often used in HPLC, making it a compatible choice if further purification is needed.[7] |
Section 4: Detailed Protocols
Safety Precaution: Always handle organic solvents and acids (like TFA) in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General Guideline for Initial Solubility Testing
-
Prepare: Aliquot approximately 1 mg of the lyophilized peptide into a sterile microcentrifuge tube.
-
Add Initial Solvent: Add a small, calculated volume of sterile, deionized water (e.g., 50 µL) to the tube.
-
Mix: Vortex the tube gently for 10-20 seconds.
-
Observe: Check for complete dissolution (a clear, particle-free solution).
-
Sonication (Optional): If particles remain, sonicate the tube in a water bath for 5-10 minutes.[1][7] This can help break up aggregates.
-
Assess and Proceed: If the peptide dissolves, you can proceed with this solvent. If not, proceed to Protocol 2 or 3 based on the peptide's properties.
Protocol 2: Preparation of a High-Concentration Stock Solution using an Organic Co-solvent (e.g., DMSO)
This protocol is suitable for highly hydrophobic or neutral peptides like Septide.
-
Weigh Peptide: Accurately weigh the desired amount of peptide in a sterile vial. Allow the vial to come to room temperature before opening.
-
Add Organic Solvent: Add a minimal volume of neat DMSO (or DMF if the peptide contains Cys/Met) directly to the lyophilized powder to achieve a high initial concentration (e.g., 10-20 mg/mL). For example, to a 1 mg vial, add 50-100 µL of DMSO.[1][24]
-
Ensure Complete Dissolution: Vortex thoroughly until the solution is completely clear. Brief sonication can be applied if necessary.[7] It is critical that the peptide is fully dissolved in the organic solvent before adding any aqueous solution.[25]
-
Slow Dilution: While vortexing gently, add your desired sterile aqueous buffer (e.g., PBS, Tris) dropwise to the concentrated organic stock solution.[15][19]
-
Monitor for Precipitation: Continuously observe the solution. If it becomes cloudy or shows signs of precipitation, you have exceeded the peptide's solubility limit in that final solvent mixture. Stop adding the aqueous buffer.
-
Final Concentration: Calculate the final peptide concentration based on the total volume.
-
Storage: Aliquot the final stock solution into small, single-use volumes and store at -20°C or -80°C.[14][24]
Protocol 3: Solubilization of a Basic Hydrophobic Peptide using pH Adjustment
-
Weigh Peptide: Prepare the peptide as described in Protocol 2, Step 1.
-
Add Acidic Solution: Instead of water, add a small volume of 10% aqueous acetic acid.
-
Mix and Observe: Vortex and sonicate as needed. The acidic environment should protonate basic residues, increasing solubility.
-
Dilute (If Necessary): Once dissolved, the solution can be further diluted with sterile water or an appropriate assay buffer.
-
Storage: Aliquot and store at -20°C or -80°C.
Section 5: Best Practices for Storage and Handling of Peptide Stock Solutions
Proper storage is paramount to maintaining the integrity and activity of your peptide.
-
Aliquoting is Essential: To avoid repeated freeze-thaw cycles, which can degrade peptides, always aliquot your stock solution into single-use volumes.[14][26]
-
Optimal Storage Temperature: For long-term stability, store peptide solutions at -20°C, or preferably -80°C.[16][24] Lyophilized peptides should be stored at -20°C.[14]
-
Container Choice: Hydrophobic peptides can adsorb to certain plastics. For very dilute solutions or long-term storage, consider using low-adsorption polypropylene tubes or glass vials.[14]
-
Protect from Light and Air: Peptides containing Trp, Met, or Cys are susceptible to oxidation.[15] Store them protected from light and consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage.[14][15]
Section 6: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Peptide won't dissolve. | Insufficiently strong solvent; peptide aggregation. | Follow the tiered solvent selection guide. Ensure complete dissolution in organic solvent before adding aqueous buffer. Sonication can help break up aggregates.[1][7] |
| Solution is cloudy after adding aqueous buffer. | The peptide has precipitated out of solution; solubility limit exceeded. | The final concentration is too high for the aqueous/organic mixture. Prepare a new stock solution, aiming for a lower final concentration or a higher percentage of organic co-solvent (if tolerated by the assay). |
| Inconsistent experimental results. | Peptide degradation; inaccurate concentration due to incomplete solubilization; interference from residual TFA. | Ensure proper storage and handling (aliquoting, avoiding freeze-thaw).[14] Centrifuge the stock solution before use to pellet any micro-aggregates. Consider TFA removal for sensitive assays.[12][13] |
Conclusion
The successful preparation of stock solutions for hydrophobic peptides like Septide is a critical first step for reliable and reproducible research. By understanding the underlying physicochemical principles and adopting a systematic approach to solvent selection and handling, researchers can overcome the challenges posed by these difficult but valuable molecules. Always begin with small-scale solubility tests and follow a logical progression from aqueous to organic solvents, utilizing pH adjustments where appropriate. Adherence to best practices for storage and handling will ensure the long-term integrity and efficacy of your peptide reagents, paving the way for successful experimental outcomes.
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Biorunstar. (2025, July 14). How to optimize the solubility of catalogue peptides? Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
Anaspec. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Septide peptide. Retrieved from [Link]
-
LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide? Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]
-
Khalikova, M. A., & Švec, F. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Journal of Proteome Research, 19(3), 993–999. Retrieved from [Link]
-
Lenčo, J., Khalikova, M. A., & Švec, F. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Journal of proteome research, 19(3), 993–999. Retrieved from [Link]
-
ResearchGate. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation | Request PDF. Retrieved from [Link]
-
ACS Publications. (2020). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Journal of Proteome Research. Retrieved from [Link]
-
Reddit. (2016, October 12). Why dissolving peptides in DMSO? Retrieved from [Link]
-
Bio-Synthesis. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved from [Link]
-
LifeTein. (2026, February 27). Peptide Synthesis: Handling and Storage of Synthetic Peptides. Retrieved from [Link]
-
GenScript. (n.d.). Why Peptide Assays Fail. Retrieved from [Link]
-
Sani, M. A., et al. (2006). Fast and Quantitative Recovery of Hydrophobic and Amphipathic Peptides after Incorporation into Phospholipid Membranes. Analytical Chemistry, 78(15), 5459-5466. Retrieved from [Link]
-
ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions? Retrieved from [Link]
-
Biomatik. (2017, July 12). Peptide Handling Guideline. Retrieved from [Link]
-
Reddit. (2024, October 9). does residual TFA (from synthetic peptides) actually matter? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Septide. PubChem Compound Database. Retrieved from [Link]
-
Erckes, V., et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. Retrieved from [Link]
-
Pradier, L., et al. (1994). Septide: an agonist for the NK1 receptor acting at a site distinct from substance P. Molecular pharmacology, 45(2), 287–293. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in bioengineering and biotechnology, 8, 149. Retrieved from [Link]
-
Open Access Pub. (n.d.). Peptide Sequence. Journal of Peptides. Retrieved from [Link]
-
Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. Septide peptide [novoprolabs.com]
- 3. Septide | C39H53N7O7S | CID 119137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. biorunstar.com [biorunstar.com]
- 10. lifetein.com [lifetein.com]
- 11. lifetein.com [lifetein.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. genscript.com [genscript.com]
- 14. peptide.com [peptide.com]
- 15. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 16. jpt.com [jpt.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. genscript.com [genscript.com]
- 19. lifetein.com [lifetein.com]
- 20. bachem.com [bachem.com]
- 21. reddit.com [reddit.com]
- 22. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 23. biocat.com [biocat.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. form.biomatik.com [form.biomatik.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Application Note: In Vitro Binding and Functional Assays for the NK1 Receptor Using the Selective Agonist [Pyr6]-Substance P (6-11)
Introduction & Mechanistic Rationale
Substance P (SP) is the primary endogenous neuropeptide agonist for the Neurokinin-1 (NK1) receptor, a Gq-coupled G-protein coupled receptor (GPCR) that plays a critical role in nociception, neurogenic inflammation, and emesis[1]. While native full-length Substance P (an 11-amino acid peptide) is widely used in pharmacological profiling, its application in in vitro assays is often hindered by rapid proteolytic degradation by neutral endopeptidases and angiotensin-converting enzymes. Furthermore, the positively charged N-terminus of native SP (Arg1, Lys3) can trigger receptor-independent artifacts, such as direct mast cell degranulation via off-target membrane interactions.
To circumvent these limitations, drug development professionals utilize [Pyr6]-Substance P (6-11) , possessing the sequence Pyr-Phe-Phe-Gly-Leu-Met-NH2 (CAS: 61123-13-5)[2].
Causality of the Structural Modifications:
-
C-Terminal Amide: The Phe-Phe-Gly-Leu-Met-NH2 hexapeptide motif represents the absolute minimum pharmacophore required to insert into the NK1 receptor binding pocket and induce the active conformational shift[3].
-
N-Terminal Pyroglutamate (Pyr/pGlu): The cyclization of the N-terminal glutamate into pyroglutamate creates a peptide bond analog that is highly resistant to aminopeptidases. This modification drastically increases the half-life of the ligand in membrane and whole-cell preparations, ensuring stable equilibrium during extended assay incubations[2].
-
Receptor Specificity: This truncated analog selectively targets the "septide-sensitive" binding domain of the NK1 receptor, allowing researchers to isolate specific conformational states of the receptor without N-terminal-driven background noise[4].
Quantitative Pharmacological Profile
The following table summarizes the comparative pharmacological metrics of native Substance P versus the truncated [Pyr6]-Substance P (6-11) analog, highlighting the utility of the latter in isolated in vitro systems.
| Ligand | Sequence | NK1 Affinity ( | Functional Potency ( | Peptidase Stability | Off-Target N-Terminal Activity |
| Substance P (Native) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | ~0.1 - 0.5 nM | ~0.1 nM | Low | High (e.g., MRGPRX2) |
| [Pyr6]-SP (6-11) | Pyr-Phe-Phe-Gly-Leu-Met-NH2 | ~1.5 - 5.0 nM | ~2.0 nM | High | None |
Self-Validating Experimental Design
To establish a self-validating pharmacological profile for novel NK1 antagonists, we recommend an orthogonal testing approach. Relying solely on binding affinity can be misleading due to allosteric modulators or non-functional binding. Therefore, this guide details a two-pillar system:
-
Radioligand Competitive Binding Assay: Directly quantifies the affinity (
) of [Pyr6]-SP(6-11) or competing drugs at the NK1 receptor. -
Label-Free Whole-Cell Impedance Assay: Functionally validates the binding by measuring the downstream physiological consequence (Gq-mediated cytoskeletal contraction) in real-time[5]. A strong correlation between the
and the functional confirms the mechanistic integrity of the tested compounds.
Figure 1: NK1 receptor Gq-coupled signaling pathway activated by [Pyr6]-SP(6-11).
Protocol A: Radioligand Competitive Binding Assay
This protocol utilizes CHO-K1 cells stably expressing the human NK1 receptor to determine the competitive binding kinetics of [Pyr6]-SP(6-11) against a radiolabeled tracer.
Reagents & Causality of Buffer Composition
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl
, 0.02% BSA.-
Causality: MnCl
is critical; divalent cations stabilize the high-affinity ternary complex (Agonist-Receptor-G protein). BSA acts as a carrier protein to prevent the highly lipophilic Phe-Phe motif of the peptide from adhering to the plastic walls of the assay plate.
-
-
Radioligand: 0.1 nM [
I]-Bolton-Hunter-Substance P. -
Competitor: [Pyr6]-SP(6-11) titrated from
to M. -
Non-Specific Binding (NSB) Control: 1 µM Aprepitant or CP-99994 (highly selective NK1 antagonists)[6].
Step-by-Step Methodology
-
Membrane Preparation: Homogenize CHO-NK1 cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final concentration of 10-20 µg protein/well.
-
Filter Preparation: Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour.
-
Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.
-
-
Incubation: In a 96-well plate, combine 50 µL of[
I]-BH-SP, 50 µL of [Pyr6]-SP(6-11) at varying concentrations (or NSB control), and 100 µL of membrane suspension. Incubate at room temperature for 60 minutes to reach equilibrium. -
Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. The cold temperature slows the dissociation rate (
) of the bound ligand during the wash step. -
Quantification: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a gamma or beta counter.
Figure 2: Step-by-step workflow for the NK1 receptor radioligand competitive binding assay.
Protocol B: Label-Free Whole-Cell Impedance Assay
To overcome the limitations of pathway-specific end-point assays (like IP3 accumulation), we utilize a label-free impedance-based assay (e.g., xCELLigence RTCA) to measure the whole-cellular response over time[5].
Cell Line Selection
We utilize U-251 MG human astrocytoma cells .
-
Causality: U-251 MG cells endogenously express the NK1 receptor at physiological levels[5]. Using endogenous expressors prevents the stoichiometric imbalances between receptors and G-proteins that frequently occur in transfected CHO/HEK lines, which can artificially skew
values due to "spare receptor" reserves.
Step-by-Step Methodology
-
Cell Seeding: Seed 20,000 U-251 MG cells/well into E-plates equipped with gold microelectrodes integrated into the bottom of the wells[5].
-
Equilibration: Incubate the plates for 18-24 hours at 37°C, 5% CO
to allow cells to adhere, proliferate, and form a stable baseline cell index (CI). -
Baseline Recording: Place the E-plate into the RTCA station and record the baseline impedance for 30 minutes.
-
Antagonist Pre-incubation (Optional): If testing competitive antagonism, add 1 µM of an NK1 antagonist (e.g., Aprepitant) and incubate for 30 minutes prior to agonist stimulation[5].
-
Agonist Stimulation: Add increasing concentrations of[Pyr6]-SP(6-11) (
to M) to the respective wells. -
Real-Time Monitoring: Continuously record the Cell Index every 15 seconds for the first 10 minutes, then every minute for up to 2 hours.
-
Mechanistic Readout: Activation of the NK1 receptor by [Pyr6]-SP(6-11) triggers Gq-mediated intracellular calcium release, causing rapid actin cytoskeletal rearrangement. This morphological change alters the electron flow across the gold electrodes, registering as a concentration-dependent increase in impedance[5].
-
References
-
Chorev, M., et al. "Synthesis of partially modified retro-inverso substance P analogues and their biological activity." nih.gov. URL:[Link]
-
Kammermann, M., et al. "Investigating kinetic interactions between drug, endogenous neuropeptides and receptor." universiteitleiden.nl. URL:[Link]
-
"NK 1 receptor." IUPHAR Guide to IMMUNOPHARMACOLOGY. URL:[Link]
-
Hayashi, T., et al. "Contribution of Histamine to Nociceptive Behaviors Induced by Intrathecally Administered Cholecystokinin-8." frontiersin.org. URL: [Link]
Sources
- 1. guidetoimmunopharmacology.org [guidetoimmunopharmacology.org]
- 2. Synthesis of partially modified retro-inverso substance P analogues and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Frontiers | Contribution of Histamine to Nociceptive Behaviors Induced by Intrathecally Administered Cholecystokinin-8 [frontiersin.org]
Application Note: Reconstitution and Handling Protocols for Lyophilized Septide
Introduction & Mechanistic Background
Septide ([pGlu6, Pro9]-SP6-11) is a synthetic hexapeptide and a highly potent agonist of the Neurokinin-1 (NK1) receptor[1]. While it shares structural similarities with the endogenous neuropeptide Substance P (SP), pharmacological assays and radioligand binding studies demonstrate that Septide acts at a distinct subsite on the NK1 receptor [2][3]. It binds with subnanomolar affinity (
Proper reconstitution of lyophilized Septide is a critical prerequisite for reproducible in vitro and in vivo assays. Due to its specific amino acid sequence, the peptide exhibits extreme hydrophobicity, necessitating strict solvent selection and handling protocols [5].
Physicochemical Properties & Solvent Causality
To engineer a self-validating reconstitution strategy, one must first analyze the peptide's structural properties to understand the causality behind the solvent selection.
Table 1: Physicochemical Properties of Septide
| Property | Value |
| Sequence | pGlu-Phe-Phe-Pro-Leu-Met-NH2 [1] |
| Molecular Weight | 763.95 g/mol [6] |
| Chemical Formula | C39H53N7O7S[6] |
| Net Charge (pH 7.4) | 0 (Neutral) |
| Hydrophobicity | Extremely High |
The Causality Behind Solvent Selection: Septide is practically insoluble in water or standard aqueous buffers. This is driven by its sequence:
-
Lack of Ionizable Termini: The N-terminus is cyclized into pyroglutamate (pGlu), and the C-terminus is amidated (-NH2)[1]. This eliminates the standard positive and negative charges typically found at peptide termini.
-
Hydrophobic Core: The internal sequence (Phe-Phe-Pro-Leu-Met) consists entirely of non-polar, hydrophobic residues.
-
Solvent Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent [5]. As a polar aprotic solvent, DMSO effectively solvates the hydrophobic side chains and disrupts intermolecular peptide aggregation. Crucially, hygroscopic DMSO (which has absorbed atmospheric moisture) will significantly impair solubility ; therefore, newly opened, anhydrous DMSO must be used [5].
Experimental Workflow & Reconstitution Protocol
Reconstitution Workflow Diagram
Step-by-step workflow for the reconstitution and storage of Septide.
Step-by-Step Solubilization Protocol
Step 1: Equilibration Remove the vial of lyophilized Septide from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which will prematurely introduce water to the highly hydrophobic peptide, causing irreversible aggregation.
Step 2: Primary Solubilization Add the calculated volume of newly opened, anhydrous DMSO directly to the vial to achieve the desired stock concentration (e.g., 10 mM). Self-Validation Check: The solution must be completely clear. If opalescence or particulate matter is visible, the peptide is not fully dissolved.
Step 3: Agitation & Sonication Vortex the vial gently for 30 seconds. If the solution remains cloudy, place the vial in an ultrasonic bath for 1-2 minutes [5]. Causality: Sonication provides the mechanical energy required to break apart hydrophobic peptide aggregates that form during the lyophilization process.
Table 2: Stock Solution Preparation (Mass to Volume)
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg |
| 1 mM | 1.309 mL | 6.545 mL |
| 5 mM | 0.262 mL | 1.309 mL |
| 10 mM | 0.131 mL | 0.655 mL |
| (Calculations based on MW = 763.95 g/mol [6]) |
Step 4: Aliquoting and Storage Divide the clear stock solution into single-use aliquots (e.g., 10-50 µL) in tightly sealed, low-protein-binding microcentrifuge tubes. Store immediately at -80°C (stable for up to 6 months) or -20°C (stable for 1 month) [5]. Causality: Septide contains a Methionine (Met) residue, which is highly susceptible to oxidation into methionine sulfoxide. Repeated freeze-thaw cycles introduce oxygen and physical stress, accelerating degradation and loss of receptor affinity [5].
Preparation of Working Solutions for Biological Assays
For cellular assays, the DMSO stock must be diluted into an aqueous assay buffer (e.g., PBS, ACSF, or cell culture media).
-
Rapid Dilution: Add the DMSO stock dropwise to the assay buffer while continuously vortexing. This prevents localized high concentrations of water from precipitating the peptide.
-
DMSO Tolerance: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v). Higher concentrations of DMSO can induce cellular toxicity, alter membrane fluidity, and create artifacts in GPCR signaling assays.
Septide-NK1 Receptor Signaling Pathway
Septide-mediated activation of the NK1 receptor and Gq-PLC signaling.
References
-
Pradier L, Ménager J, Le Guern J, et al. "Septide: an agonist for the NK1 receptor acting at a site distinct from substance P." Molecular Pharmacology. 1994 Feb;45(2):287-93. PMID: 7509440. URL:[Link]
-
Hastrup H, Schwartz TW. "Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis." FEBS Letters. 1996 Dec 16;399(3):264-6. PMID: 8985159. URL: [Link]
-
NovoPro Bioscience Inc. "Septide peptide". Product Data Sheet. URL:[Link]
Sources
- 1. Septide peptide [novoprolabs.com]
- 2. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Application Note: Pharmacological Characterization of NK1 Receptor Agonists via Smooth Muscle Contractility Assays
Introduction & Mechanistic Background
The Neurokinin-1 (NK1) receptor is a Class A G protein-coupled receptor (GPCR) predominantly activated by the endogenous undecapeptide Substance P (SP)[1]. In smooth muscle tissues, particularly within the gastrointestinal and respiratory tracts, NK1 receptor activation triggers a robust contractile response.
Mechanistically, the NK1 receptor couples primarily to
NK1 receptor Gq-coupled signaling pathway leading to smooth muscle contraction.
Experimental Design & Rationale
The isolated tissue organ bath assay remains the gold standard for evaluating the functional potency (
Causality in Assay Design: Substance P can induce contraction through two distinct pathways in the ileum:
-
Direct: Binding to NK1 receptors directly on smooth muscle cells.
-
Indirect (Neural): Binding to NK1 receptors on enteric neurons, stimulating the release of acetylcholine (ACh), which then acts on smooth muscle muscarinic receptors[4].
To isolate the direct smooth muscle NK1 response, the protocol mandates the inclusion of Atropine (a muscarinic antagonist) and Guanethidine (an adrenergic blocker) in the bath solution[4]. Furthermore, because SP can induce rapid receptor endocytosis and desensitization (tachyphylaxis), dosing intervals must be carefully managed, sometimes requiring non-cumulative dosing with extended washout periods (up to 40 minutes) to prevent receptor depletion[4].
Step-by-step workflow for the isolated tissue organ bath assay.
Step-by-Step Protocol: Organ Bath Assay for NK1 Agonists
Materials & Reagents
-
Physiological Salt Solution (PSS): Krebs-Henseleit buffer (pH 7.4).
-
Gas Supply: Carbogen Gas (95%
/ 5% ) for continuous aeration[2]. -
Pharmacological Inhibitors: Atropine (1 μM) and Guanethidine (1 μM)[4].
-
Equipment: Water-jacketed organ bath chambers (37°C), isometric force transducers, and a digital data acquisition system (e.g., PowerLab)[2].
Procedure
Step 1: System Preparation Preheat the organ bath system to 37°C and continuously aerate the Krebs-Henseleit buffer with carbogen to maintain physiological pH and oxygenation. Calibrate the isometric force transducers prior to tissue mounting[2].
Step 2: Tissue Dissection and Mounting Following approved ethical guidelines, rapidly excise a segment of the distal guinea pig ileum. Flush the lumen gently with cold PSS to remove contents. Cut the tissue into 1.5–2 cm longitudinal strips. Tie surgical silk sutures to both ends. Anchor one end to the fixed hook at the bottom of the bath and attach the other to the force transducer[2].
Step 3: Equilibration (Self-Validating Step 1) Apply a resting passive tension of 1.0 g. Allow the tissue to equilibrate for a minimum of 60 minutes. Wash the tissue with fresh PSS every 15 minutes. Expert Insight: Smooth muscle exhibits spontaneous myogenic activity. The baseline resting tension must fully stabilize before proceeding to ensure data reliability and prevent artifactual tension spikes[2].
Step 4: Viability Check (Self-Validating Step 2) Challenge the tissue with 60 mM KCl. Expert Insight: KCl induces a receptor-independent membrane depolarization, directly activating voltage-gated calcium channels. A rapid, robust contraction confirms that the tissue's fundamental contractile machinery is alive and functional[2]. Wash the tissue 3–4 times with PSS until tension returns to the original baseline.
Step 5: Pharmacological Isolation Add Atropine (1 μM) and Guanethidine (1 μM) to the bath 30 to 60 minutes prior to agonist testing. This eliminates cholinergic and adrenergic nerve-mediated interference, ensuring the recorded contraction is exclusively driven by direct smooth muscle NK1 activation[4].
Step 6: Dose-Response Curve Generation Due to the tachyphylaxis associated with NK1 receptors, carefully decide between cumulative and non-cumulative dosing[4].
-
For stable synthetic agonists (e.g., [Sar9,Met(O2)11]-SP): Add the agonist cumulatively in half-log increments (e.g.,
M to M). Wait for the contractile response to plateau before adding the next dose. -
For Substance P: If rapid desensitization occurs, use a non-cumulative approach. Apply a single dose, record the peak response, wash extensively (30-40 mins) to allow receptor recycling, and then apply the next higher dose[4].
Data Presentation & Analysis
Quantify the isometric tension (in grams or milliNewtons) using the data acquisition software. Normalize the responses as a percentage of the maximal KCl-induced contraction to account for variations in tissue size and viability[4].
Plot the normalized response against the log of the agonist concentration. Fit the data using a non-linear regression model (four-parameter logistic/Hill equation) to determine the
Table 1: Representative Pharmacological Profile of Tachykinin Ligands in Smooth Muscle
| Ligand | Classification | Primary Target | Expected Potency ( |
| Substance P | Endogenous Agonist | NK1 > NK2 > NK3 | ~8.5 - 9.5 |
| [Sar9,Met(O2)11]-SP | Selective Synthetic Agonist | NK1 | ~9.0 |
| Neurokinin A (NKA) | Endogenous Agonist | NK2 > NK1 | ~8.6 (NK2 mediated) |
| CP-99,994 | Selective Antagonist | NK1 |
Data aggregated from standard guinea pig ileum and murine knockout contractility models[4].
References
-
Title: The Neurokinin-1 Receptor: Structure Dynamics and Signaling Source: MDPI URL: [Link]
-
Title: Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research Source: NIH URL: [Link]
-
Title: Nerve-mediated motility of ileal segments isolated from NK1 receptor knockout mice Source: Physiology.org URL: [Link]
-
Title: Analgesic Properties of Opioid/NK1 Multitarget Ligands with Distinct in Vitro Profiles in Naive and Chronic Constriction Injury Mice Source: NIH URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Properties of Opioid/NK1 Multitarget Ligands with Distinct in Vitro Profiles in Naive and Chronic Constriction Injury Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Storage conditions and shelf life of Pyr-phe-phe-gly-leu-met-NH2
Application Note: Storage, Stability, and Handling Protocols for [pGlu⁶]-Substance P (6-11)
Executive Summary
The hexapeptide Pyr-Phe-Phe-Gly-Leu-Met-NH₂ (commonly known as [pGlu⁶]-Substance P (6-11) ) is a stable, selective agonist for the Tachykinin NK1 receptor. While the N-terminal pyroglutamic acid (pGlu) confers resistance to aminopeptidase degradation, the C-terminal Methionine (Met) residue introduces a critical vulnerability to oxidative degradation. This guide details the rigorous storage and handling protocols required to maintain >95% purity and biological efficacy, focusing on mitigating methionine oxidation and hydrophobic aggregation.
Physicochemical Profile
| Parameter | Specification |
| Sequence | pGlu-Phe-Phe-Gly-Leu-Met-NH₂ |
| Common Name | [pGlu⁶]-Substance P (6-11) |
| Molecular Formula | C₃₈H₅₂N₈O₇S |
| Molecular Weight | ~764.9 g/mol |
| Isoelectric Point (pI) | Neutral/Slightly Acidic (due to pGlu) |
| Solubility | Water (up to 1 mg/mL), DMSO, Dilute Acetic Acid |
| Critical Instability | Methionine Oxidation (High Risk), Aggregation (Phe-Phe motif) |
Critical Stability Factors
The Methionine Oxidation Trap
The C-terminal Methionine (Met) is the primary failure point. In the presence of atmospheric oxygen or dissolved peroxides, the thioether side chain oxidizes to Methionine Sulfoxide (Met(O)) .
-
Impact: Oxidation of Met in Tachykinins typically results in a 10-1000 fold loss of biological potency because the unoxidized sulfur atom is critical for receptor binding pocket interaction.
-
Detection: Met(O) adds +16 Da to the mass. It elutes earlier on Reverse-Phase HPLC (RP-HPLC) due to increased polarity.
Hydrophobic Aggregation (The Phe-Phe Motif)
The adjacent Phenylalanine residues (Phe-Phe) create a strong hydrophobic patch. In neutral aqueous buffers (pH 7.0–7.4), this can drive beta-sheet stacking , leading to precipitation or "invisible" soluble aggregates that reduce effective concentration.
Protocol A: Storage of Lyophilized Powder
Objective: Maximize shelf life (Target: >2 years) by arresting chemical kinetics.
-
Temperature: Store at -20°C or lower.
-
Desiccation: The vial must be stored inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves. Moisture catalyzes deamidation and hydrolysis.
-
Equilibration (Crucial Step): Before opening the vial, allow it to warm to room temperature (20-25°C) for at least 60 minutes in the desiccator.
Protocol B: Reconstitution and Solution Storage
Objective: Solubilize without inducing aggregation or oxidation.
Reagents Required:
-
Solvent: Sterile Water (degassed) or 0.1% Acetic Acid (degassed).
-
Inert Gas: Argon or Nitrogen stream.
-
Vials: Polypropylene (low protein binding), amber colored (light protection).
Step-by-Step Procedure:
-
Degassing: Sonicate the solvent for 10 minutes or sparge with Nitrogen/Argon to remove dissolved oxygen.
-
Initial Dissolution: Add solvent to achieve a concentration of 1–5 mg/mL .
-
Note: If the peptide does not dissolve immediately, add acetic acid dropwise (up to 10% v/v) or DMSO (up to 5-10% v/v). The Phe-Phe motif often requires this "kick" to break hydrophobic stacking.
-
-
Aliquoting: Divide into single-use aliquots (e.g., 10-50 µL). Avoid repeated freeze-thaw cycles as ice crystal formation shears the peptide and promotes aggregation.
-
Inert Overlay: Gently blow Argon gas into the headspace of each aliquot vial before capping.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .
Shelf Life Estimates:
-
Lyophilized (-20°C): 2–3 Years.
-
Solution (-80°C): 3–6 Months.
-
Solution (4°C): < 24 Hours (Use immediately).
Visualization of Workflows
Figure 1: Optimal Reconstitution Workflow
This diagram illustrates the critical path to minimize oxidation and moisture contamination.
Caption: Workflow emphasizing moisture control (equilibration) and oxygen exclusion (degassing/overlay).
Figure 2: Methionine Oxidation Pathway
Mechanism of potency loss via Met-Sulfoxide formation.
Caption: Oxidation of the thioether group leads to a +16 Da mass shift and loss of receptor affinity.
Quality Control (QC) Protocol
Before using stored aliquots for critical bioassays, validate integrity using LC-MS or RP-HPLC .
-
Method: Reverse-Phase HPLC (C18 Column).
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% to 60% B over 20 minutes.
-
Pass Criteria:
-
Main peak purity >95%.
-
Met-Oxide Impurity: Look for a peak eluting before the main peak (Met(O) is more polar). If this pre-peak exceeds 5%, discard the aliquot.
-
References
-
Structure and Activity of [pGlu6]SP(6-11): Title: "Substitution of a single amino acid residue, proline for glycine-9 in [pGlu6]SP6-11, a hexapeptide analogue of substance P, confers on the peptide selective agonist activity toward the SP-P receptor subtype."[4] Source: PubMed (National Institutes of Health) URL:[Link]
-
Methionine Oxidation Mechanisms: Title: "Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins." Source: PubMed Central (PMC) URL:[Link]
Sources
Administration routes for Septide in in vivo rat models
Application Note: Administration Routes for Septide in In Vivo Rat Models
Executive Summary
Septide ([pGlu6,Pro9]SP(6-11)) is a selective, synthetic agonist of the Tachykinin NK1 receptor. Unlike the endogenous ligand Substance P (SP), Septide exhibits a unique pharmacological profile, often described as activating a "Septide-sensitive" binding site or conformation of the NK1 receptor. This distinction makes it a critical tool for dissecting neurogenic inflammation, nociception, and central hemodynamic regulation.
This guide provides validated protocols for the administration of Septide in rat models. Due to its peptide nature and specific receptor kinetics, route selection is paramount. We focus on the three most scientifically robust routes: Intracerebroventricular (i.c.v.) for central modulation, Intradermal (i.d.) for plasma extravasation, and Intrathecal (i.t.) for spinal nociception.
Pre-formulation & Vehicle Strategy
Septide is a hydrophobic peptide. Improper solubilization leads to precipitation at the injection site and erratic data. Do not dissolve directly in saline.
Validated Vehicle System
To ensure bioavailability and stability, we recommend a DMSO / Hydroxypropyl-γ-Cyclodextrin (HP-γ-CD) system.
-
Stock Solvent: Dimethyl sulfoxide (DMSO).[1]
-
Diluent: 10% (w/v) Hydroxypropyl-γ-cyclodextrin in distilled water.
Preparation Protocol
Figure 1: Step-by-step solubilization workflow to prevent peptide precipitation.
Critical Note: If HP-γ-CD is unavailable, a simple Saline + 0.1% BSA vehicle can be used for immediate injection, but the DMSO stock step is mandatory.
Administration Routes & Protocols
Route A: Intracerebroventricular (i.c.v.)[2] Administration
Purpose: To study central regulation of cardiovascular function (MAP, HR) and behavioral responses (grooming, sniffing). Mechanism: Activation of central NK1 receptors in the paraventricular nucleus and other autonomic centers.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250–300 g).
-
Dose Range: 10 – 100 pmol per rat.
-
Injection Volume: 1–5 µL.
Protocol:
-
Cannulation: Implant a permanent stainless steel guide cannula into the lateral ventricle (Stereotaxic coordinates: AP -0.8 mm, L 1.5 mm, V -3.5 mm from bregma) under anesthesia (e.g., Ketamine/Xylazine) at least 5 days prior to testing.
-
Acclimatization: Handle rats daily to reduce stress-induced autonomic fluctuations.
-
Injection:
-
Insert an internal injector extending 1 mm beyond the guide cannula.
-
Infuse Septide (dissolved in aCSF or vehicle) over 60 seconds.
-
Leave the injector in place for 60 seconds to prevent backflow.
-
-
Readout: Monitor Mean Arterial Pressure (MAP) via femoral artery catheter or tail cuff; record behavior (face washing, wet dog shakes) for 30 mins.
Route B: Intradermal (i.d.) Administration
Purpose: To model neurogenic inflammation and plasma protein extravasation. Mechanism: Septide acts on peripheral NK1 receptors on endothelial cells/sensory neurons, causing rapid edema.
-
Dose Range: 0.65 – 650 pmol per site.
-
Injection Volume: 50 – 100 µL.
Protocol:
-
Preparation: Shave the dorsal skin of the rat 24 hours prior to the experiment.
-
Tracer Injection: Administer Evans Blue dye (20-50 mg/kg) intravenously (tail vein) 10 minutes before the Septide challenge.
-
Challenge: Inject Septide intradermally into the dorsal skin using a 30G needle. Rotate sites to avoid cross-contamination.
-
Quantification:
-
Euthanize animal after 30 minutes.
-
Excise skin patches.
-
Extract Evans Blue in formamide (24h at 55°C) and measure absorbance at 620 nm.
-
Route C: Intrathecal (i.t.) Administration
Purpose: To investigate spinal nociceptive processing. Mechanism: Activation of dorsal horn NK1 receptors.
-
Dose Range: 0.5 µg (~650 pmol).
-
Injection Volume: 10 µL followed by 10 µL saline flush.
Protocol:
-
Catheterization: Insert a PE-10 polyethylene catheter through the atlanto-occipital membrane to the lumbar enlargement. Allow 5 days recovery.
-
Injection: Administer Septide via the exteriorized catheter end.
-
Readout: Score nociceptive behaviors (biting, scratching, licking of hind paws) in 5-minute bins for 60 minutes.
Comparative Dosing Table
| Route | Typical Dose Range | Volume | Primary Readout | Onset of Action |
| i.c.v. | 10 – 100 pmol | 1–5 µL | MAP/HR increase, Grooming | 2–5 mins |
| i.d. | 0.65 – 650 pmol | 50–100 µL | Plasma Extravasation (Blueing) | < 5 mins |
| i.t. | ~650 pmol (0.5 µg) | 10 µL | Nociceptive Behavior | Immediate |
| Systemic (IV) | Not Recommended | N/A | Rapid degradation / Poor BBB penetration | N/A |
> Note on Systemic Use: Systemic (IV/IP) administration of Septide is rarely used for therapeutic modeling due to rapid enzymatic degradation and poor Blood-Brain Barrier (BBB) penetration. If systemic NK1 activation is required, non-peptide agonists or stabilized analogs are preferred.
Mechanistic Signaling Pathway
Septide activates the NK1 receptor, triggering a Gq-protein coupled cascade. This pathway is distinct from Substance P in its susceptibility to certain antagonists, suggesting a unique conformational activation state.
Figure 2: Signal transduction pathway activated by Septide leading to physiological readouts.
Troubleshooting & Controls
-
Precipitation: If the solution turns cloudy upon adding water, the concentration of DMSO is too low for the peptide load. Increase the initial DMSO solubilization volume or switch to the Cyclodextrin vehicle.
-
Lack of Effect: Septide is susceptible to peptidases. Ensure all catheters and syringes are sterile and free of biological contaminants. Use fresh aliquots for every experiment.
-
Control Groups:
-
Negative Control: Vehicle only (DMSO/Cyclodextrin mix).
-
Positive Control: Substance P (equimolar) to compare potency profiles.
-
Antagonist Control: Pre-treatment with RP 67580 or LY 303870 (NK1 selective antagonists) to confirm receptor specificity.[2]
-
References
-
Comparison of Septide and Substance P (i.c.v. and i.d.): Cellier, E., et al. (1997). Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat. British Journal of Pharmacology.
-
Septide Mechanism of Action (Distinct Binding Site): Pradier, L., et al. (1994). Septide: an agonist for the NK1 receptor acting at a site distinct from substance P. Molecular Pharmacology.
-
Intrathecal Administration and Nociception: Sakurada, T., et al. (2002). Spinal nociceptin inhibits septide but not N-methyl-D-aspartate-induced nociceptive behavior in rats. Neuroscience Letters.
-
Vehicle & Solubility Considerations: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Sources
Handling precautions for bioactive tachykinin analogs
Application Note: Advanced Handling, Reconstitution, and Storage Protocols for Bioactive Tachykinin Analogs
Executive Summary & Mechanistic Overview
Tachykinins—predominantly Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—are a highly conserved family of neuropeptides defined by their shared C-terminal sequence (Phe-X-Gly-Leu-Met-NH2)[1]. These peptides function as endogenous ligands for the Neurokinin G protein-coupled receptors (NK1R, NK2R, and NK3R), mediating critical physiological pathways such as nociception, smooth muscle contractility, and neurogenic inflammation[2].
Despite their therapeutic and diagnostic importance, tachykinin analogs present severe bioanalytical challenges. Their physicochemical properties make them highly susceptible to non-specific surface adsorption, rapid oxidative degradation, and aggregation[3][4]. This application note provides drug development professionals and analytical scientists with a causally-grounded, self-validating framework for handling these bioactive peptides to ensure absolute experimental reproducibility.
Physicochemical Vulnerabilities: The Causality of Peptide Loss
Understanding the chemical behavior of tachykinins is essential for preventing pre-analytical errors.
-
Non-Specific Adsorption (The "Disappearing Peptide" Phenomenon): Substance P is a highly basic, cationic peptide containing multiple basic residues (Arg, Lys). When exposed to standard borosilicate glass, these positively charged residues rapidly form electrostatic bonds with negatively charged free silanol groups on the glass surface[3]. Furthermore, the hydrophobic C-terminal motif drives adsorption to unmodified polystyrene and standard polypropylene plastics[4].
-
Oxidative Degradation: The biological activity and receptor affinity of tachykinins are strictly dependent on the intact C-terminal methionine amide (Met-NH2)[1]. Methionine is highly vulnerable to oxidation, forming methionine sulfoxide upon exposure to atmospheric oxygen or repeated freeze-thaw cycles, which drastically abrogates receptor binding.
-
Matrix Interferences: In complex biological matrices (plasma, serum), tachykinins interact reversibly with plasma proteins. The choice of sample preparation—specifically, whether to utilize solid-phase extraction (SPE) or direct dilution—can significantly alter the quantifiable recovery of the peptide, highlighting the need for standardized extraction protocols[5].
Tachykinin Receptor Signaling Architecture
To contextualize the biological assays utilizing these analogs, the following schematic illustrates the canonical GPCR signaling cascade initiated by tachykinin binding.
Tachykinin-mediated GPCR signaling via NK1/NK2/NK3 receptors, triggering PLC activation.
Quantitative Data: Tachykinin Analog Properties
The following table summarizes the physicochemical properties dictating the handling requirements for the primary tachykinin analogs.
| Peptide | Target Receptor | Amino Acid Sequence | Isoelectric Point (pI) | Optimal Primary Solvent |
| Substance P (SP) | NK1R | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | ~11.0 (Highly Basic) | 0.1% Acetic Acid or ddH2O |
| Neurokinin A (NKA) | NK2R | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2 | ~8.5 (Basic) | ddH2O |
| Neurokinin B (NKB) | NK3R | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 | ~5.5 (Acidic) | 0.1% NH4OH or 1% DMSO |
Protocol 1: Standard Operating Procedure (SOP) for Reconstitution and Archiving
Objective: To achieve complete solubilization while preventing oxidative degradation and surface adsorption.
-
Step 1: Thermal Equilibration
-
Action: Remove the lyophilized peptide vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture, which causes rapid condensation, localized pH shifts, and subsequent peptide aggregation.
-
-
Step 2: Primary Solubilization
-
Action: Add a small volume (e.g., 100 µL) of 0.1% Acetic Acid or sterile, degassed ddH2O directly to the vial to achieve a high stock concentration (e.g., 1 mg/mL)[6].
-
Causality: The acidic environment protonates both the basic peptide residues and any potential trace silanol groups on the glass vial, minimizing electrostatic adsorption and building a soluble peptide cluster[3].
-
-
Step 3: Self-Validation Checkpoint
-
Action: Vortex gently for 15 seconds. Centrifuge at 10,000 x g for 1 minute. Inspect the tube against a dark background.
-
Validation: The solution must be optically clear. A visible white pellet or opalescence indicates incomplete solubilization. Corrective Action: If opalescent, add 5% v/v of 0.1 M Acetic Acid and sonicate in a water bath for 30 seconds.
-
-
Step 4: Buffer Dilution & Passivation
-
Action: Dilute the concentrated stock to the working concentration using a buffer containing a carrier protein (e.g., 0.1% Bovine Serum Albumin, BSA) or a non-ionic detergent (e.g., 0.05% Tween-20).
-
Causality: Carrier proteins competitively bind to the hydrophobic and electrostatic sites on plastic/glass surfaces, effectively passivating the container and keeping the tachykinin analog in solution.
-
-
Step 5: Aliquoting and Cryopreservation
-
Action: Dispense into single-use aliquots using protein-low binding polypropylene tubes[3]. Overlay the headspace with Argon or Nitrogen gas before sealing. Store immediately at -80°C.
-
Causality: Argon displacement removes atmospheric oxygen, preventing the oxidation of the critical C-terminal Methionine. Single-use aliquots prevent freeze-thaw-induced beta-sheet aggregation.
-
Protocol 2: Mitigating Adsorption in Bioanalytical Assays (LC-MS & Microdialysis)
Objective: To maximize peptide recovery during ultra-trace analysis (e.g., picomolar detection limits).
-
Step 1: Apparatus Selection
-
Step 2: Matrix Modification
-
Action: For microdialysis or LC-MS sample preparation, acidify the biological sample or dialysate by adding 0.1% to 1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)[7].
-
Causality: Strong acidic modifiers neutralize the surface charge of the analytical pathway (tubing, columns, vials), drastically reducing the adsorption of cationic tachykinins[3].
-
-
Step 3: Organic Solvent Spiking
-
Action: Add 10% to 20% Acetonitrile (ACN) to the final sample matrix prior to injection.
-
Causality: The addition of ACN disrupts hydrophobic interactions between the peptide's C-terminus and the analytical tubing, eliminating column carry-over and improving the Limit of Detection (LOD) by up to 60-fold[7].
-
-
Step 4: Self-Validation Checkpoint
-
Action: Run a blank injection (matrix only) immediately following the highest standard curve point.
-
Validation: The absence of a tachykinin peak in the blank confirms that surface adsorption and carry-over have been successfully mitigated. If a peak >5% of the Lower Limit of Quantification (LLOQ) is observed, increase the ACN concentration in the sample diluent by 5%.
-
References
-
Tachykinin receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]
-
Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. PMC / Physiological Reviews.[Link]
-
Bioanalytical evaluation of the neuropeptide Substance P in human plasma using a chemometrically developed and validated mass spectrometric assay. Heinrich-Heine-Universität Düsseldorf.[Link]
-
Membrane Binding and Translocation of Cell-Penetrating Peptides. ACS Publications / Biochemistry.[Link]
-
Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations. Clinical and Vaccine Immunology - ASM Journals.[Link]
-
Reducing Multifunctional Adsorption to Improve Recovery and In Vivo Detection of Neuropeptides by Microdialysis with LC-MS. PMC / Analytical Chemistry.[Link]
-
Substance P EIA (CS0180) - Bulletin. Sigma-Aldrich.[Link]
-
Substance-P Data Sheet. Neuromics.[Link]
Sources
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. neuromics.com [neuromics.com]
- 7. Reducing Multifunctional Adsorption to Improve Recovery and In Vivo Detection of Neuropeptides by Microdialysis with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility & Handling Optimization for [Pyr6]-Substance P (6-11)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Overcoming hydrophobic collapse and oxidative degradation in uncharged, methionine-containing peptides.
Part 1: Mechanistic Troubleshooting & FAQs
[Pyr6]-Substance P (6-11), also known as pGlu-Phe-Phe-Gly-Leu-Met-NH2, is a C-terminal hexapeptide analog of the neuropeptide Substance P. With a molecular weight of ~723.9 g/mol , it presents severe solubility challenges in standard laboratory workflows[1]. The following FAQs address the root causes of these issues and provide field-proven solutions.
Q1: Why does [Pyr6]-Substance P (6-11) immediately precipitate in PBS or pure water? A: The precipitation is driven by the thermodynamics of hydrophobic collapse. This specific sequence contains highly hydrophobic residues (Phe, Phe, Leu, Met)[2]. Furthermore, the N-terminus is blocked by a pyroglutamate (pGlu) ring, and the C-terminus is amidated (-NH2). Because it lacks any ionizable side chains (such as Lys, Arg, Asp, or Glu), the peptide has a net charge of exactly zero at all physiological pH levels[3]. When introduced to water, the solvent forms highly ordered clathrate cages around the hydrophobic side chains, causing an unfavorable decrease in entropy. To minimize this, the peptide molecules rapidly aggregate and precipitate out of solution.
Q2: Can I adjust the pH of my buffer (e.g., adding acetic acid or ammonium hydroxide) to force the peptide into solution? A: No. A common misconception in peptide handling is that altering pH universally improves solubility. Modifying pH only works for peptides that possess ionizable groups, as it forces them into a charged, polar state[4]. Because [Pyr6]-Substance P (6-11) has zero ionizable groups, pH adjustments will not alter its charge state. Attempting to dissolve it in harsh acids or bases will fail to improve solubility and may instead trigger irreversible peptide degradation[2].
Q3: What is the optimal solvent for preparing a concentrated stock solution? A: Anhydrous N,N-Dimethylformamide (DMF) is the optimal solvent. While Dimethyl sulfoxide (DMSO) is frequently used as a default for hydrophobic peptides[3], [Pyr6]-Substance P (6-11) contains a C-terminal Methionine (Met). DMSO acts as a mild oxidant; in the presence of trace acids or during prolonged storage, it promotes the non-enzymatic oxidation of the methionine thioether side chain to methionine sulfoxide[5],[6],[7]. This oxidation alters the peptide's conformation and can severely diminish its biological activity and receptor binding affinity[8]. If DMSO must be used, it must be fresh, strictly anhydrous, and the stock must be frozen at -80°C immediately after preparation.
Q4: How do I dilute the organic stock into my aqueous assay buffer without causing precipitation? A: The transition from a 100% organic stock to an aqueous working solution must be gradual. Rapid introduction of water causes localized spikes in polarity, triggering instant aggregation[9]. You must add the organic stock dropwise to the aqueous buffer under constant, vigorous vortexing. If your final assay requires an organic solvent concentration of >1% (which is typically cytotoxic), you must incorporate a surfactant (e.g., 0.1% Tween-80) or a carrier protein (e.g., 0.1% BSA or Carboxymethyl cellulose) into the aqueous buffer prior to peptide addition to stabilize the hydrophobic peptide in suspension[10],[11].
Part 2: Quantitative Solvent Compatibility
The table below summarizes the thermodynamic compatibility of various solvents with[Pyr6]-Substance P (6-11), based on its uncharged, hydrophobic profile.
| Solvent System | Recommended Use | Max Estimated Solubility | Mechanistic Risk Factor |
| Water / PBS (pH 7.4) | Final Diluent Only | < 0.1 mg/mL | High: Immediate hydrophobic collapse and aggregation. |
| 10% Acetic Acid | Not Recommended | < 0.1 mg/mL | High: No ionizable groups present to accept protons. |
| Anhydrous DMF | Primary Stock | > 10.0 mg/mL | Low: Disrupts hydrogen bonding without oxidizing Methionine. |
| Anhydrous DMSO | Alternative Stock | > 10.0 mg/mL | Medium: High risk of Methionine oxidation to sulfoxide over time. |
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual checkpoints are built into the workflow to ensure the peptide remains in its bioactive, monomeric state.
Phase 1: Stock Solution Preparation (10 mM)
-
Equilibration: Remove the lyophilized peptide vial from cold storage and equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient moisture condensation, which introduces water and prematurely triggers aggregation.
-
Solvent Addition: Calculate the required volume of anhydrous DMF. For 1 mg of [Pyr6]-Substance P (6-11) (MW 723.9 g/mol ), add 138 µL of DMF directly to the vial to achieve a 10 mM stock.
-
Agitation: Cap the vial tightly and vortex at high speed for 60 seconds.
-
Validation Check: Hold the vial against a dark background. The solution must be optically clear. If micro-particulates are visible, sonicate in a room-temperature water bath for up to 5 minutes. Caution: Do not heat the water bath; thermal stress accelerates degradation.
-
Storage: Aliquot the clear stock solution into sterile, low-protein-binding microcentrifuge tubes and store immediately at -80°C to halt any kinetic degradation pathways[4].
Phase 2: Aqueous Working Solution Preparation (100 µM)
-
Buffer Prep: Prepare your target aqueous buffer. If utilizing for in vitro/in vivo assays, pre-dissolve a carrier such as 0.1% BSA or 0.25% Tween-80 into the buffer[10].
-
Dynamic Mixing: Place the aqueous buffer tube on a vortex mixer set to medium-high speed.
-
Dropwise Addition: Using a micropipette, add the 10 mM DMF stock solution dropwise directly into the vortexing vortex (e.g., 10 µL of stock into 990 µL of buffer yields a 100 µM solution with 1% final DMF). Causality: Dropwise addition ensures infinite dilution kinetics, preventing localized pockets of high polarity that cause the peptide to crash out.
-
Final Validation: Continue vortexing for 30 seconds post-addition. Visually inspect for turbidity (cloudiness). A clear solution indicates successful micellar or carrier-mediated suspension.
Part 4: Solubilization Workflow Visualization
Workflow for solubilizing hydrophobic, uncharged peptides like [Pyr6]-Substance P (6-11).
References
Sources
- 1. [Pyr6]-Substance P (6-11) - Elabscience® [elabscience.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Oxidation of protein-bound methionine in Photofrin-photodynamic therapy-treated human tumor cells explored by methionine-containing peptide enrichment and quantitative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Substance P, FAM-labeled | Peptides | | Invivochem [invivochem.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Hydrophobic Peptide Aggregation (Phe-Phe-Gly)
Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals struggling with the solubilization and aggregation of highly hydrophobic peptide sequences, specifically focusing on the Phe-Phe-Gly (FFG) motif.
Mechanistic Insight: The Diphenylalanine (FF) Challenge
To prevent aggregation, we must first understand the thermodynamic forces driving it. The diphenylalanine (FF) sequence is the minimal core recognition motif of the Alzheimer's β-amyloid (Aβ) polypeptide[1][2]. It possesses an extreme propensity to spontaneously self-assemble into highly ordered nanostructures, such as rigid nanotubes, nanovesicles, and macroscopic hydrogels[1][3].
This assembly is not random; it is thermodynamically driven by a combination of T-shaped aromatic stacking (π-π interactions) between the phenyl rings, interpeptide head-to-tail hydrogen bonding, and hydrophobic collapse[3]. While the addition of a Glycine (Gly) residue in FFG introduces backbone flexibility, the sequence remains overwhelmingly hydrophobic. When exposed directly to aqueous buffers, the thermodynamic minimum for FFG is the assembled, aggregated state, rather than a solvated monomer[3].
Kinetic vs. thermodynamic pathways of FFG peptide solubilization and aggregation.
Troubleshooting FAQs
Q: Why does my FFG peptide immediately form a cloudy suspension or gel when reconstituted in PBS? A: Direct addition of an aqueous buffer to lyophilized FFG powder fails because the peptide molecules are already in close proximity within the solid state. The high ionic strength and neutral pH of PBS shield electrostatic repulsions, allowing the strong π-π stacking and hydrogen bonding networks to dominate. This instantly forms a sample-spanning β-sheet gel network or insoluble precipitate[4].
Q: How can I disrupt this aggregation without permanently altering the peptide structure? A: You must utilize a "solvent-switch" strategy. First, dissolve the peptide in a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or a fluorinated alcohol like Hexafluoro-2-propanol (HFIP). These solvents act as powerful hydrogen-bond acceptors/donors that disrupt the interpeptide hydrogen bonds and solvate the hydrophobic phenyl rings, yielding a solution of metastable monomers[5][6].
Q: My downstream cellular assay is highly sensitive to DMSO (toxicity at >0.5%). What are my alternatives? A: If DMSO interferes with your biological assay, Dimethylformamide (DMF) is a viable polar aprotic alternative[7]. However, the gold standard for completely organic-free aqueous solubilization is the HFIP Thin-Film Method . HFIP completely disaggregates the peptide but is highly volatile. By dissolving the peptide in HFIP and then evaporating it under nitrogen, you create a monomeric thin film that can be more easily reconstituted in aqueous buffers without residual solvent toxicity[6].
Quantitative Data: Solvent Selection Matrix
Selecting the correct initial solvent is critical for disrupting FFG aggregation. Use the table below to match the solvent to your downstream application constraints.
| Solvent | Mechanism of Action | Primary Limitations & Compatibility |
| DMSO (Dimethyl Sulfoxide) | Disrupts hydrogen bonding; highly polar aprotic solvent. | Can oxidize Cysteine/Methionine residues. Cytotoxic at >0.5% in cell culture[5][7]. |
| HFIP (Hexafluoro-2-propanol) | Strong H-bond donor; breaks β-sheets and α-helices. | Highly volatile and toxic. Must be completely evaporated before biological assays[6]. |
| DMF (Dimethylformamide) | Polar aprotic solvent; alternative to DMSO. | Better for oxidation-sensitive peptides, but still requires significant dilution for cell assays[7]. |
| 0.1M NH₄OH | Deprotonates C-terminus, increasing electrostatic repulsion. | Only effective if the peptide has a net negative charge. Can cause disulfide scrambling[4]. |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.
Protocol 1: The DMSO Solvent-Switch Method (For tolerant assays)
Causality: This method relies on kinetically trapping the peptide in a soluble state. By dissolving the peptide in 100% DMSO first, you break the π-π stacking. Rapid dilution into an aqueous buffer disperses the monomers before they have time to re-aggregate[7].
-
Equilibration: Allow the lyophilized FFG peptide vial to reach room temperature in a desiccator for 30 minutes. Reasoning: Prevents ambient moisture condensation, which can seed premature aggregation[7].
-
Initial Solvation: Add 100% molecular biology grade, anhydrous DMSO to achieve a high stock concentration (e.g., 10 mg/mL).
-
Disruption: Sonicate the solution in a water bath for 3 cycles of 10 seconds, chilling on ice between cycles[8].
-
Self-Validation Check: Hold the tube against a dark background. The solution must be 100% transparent and particle-free. If cloudy, π-π stacking persists; add more DMSO or gently warm to 40°C[8].
-
-
Aqueous Dilution: Rapidly pipette the DMSO stock dropwise into the final aqueous buffer while vortexing continuously.
-
Verification: Centrifuge the final solution at 10,000 x g for 5 minutes.
-
Self-Validation Check: Inspect the bottom of the tube. A visible pellet indicates that the solubility limit of the aqueous phase was exceeded, and the peptide has aggregated[7]. You must restart with a higher final dilution volume.
-
Protocol 2: The HFIP Thin-Film Disaggregation Method (For sensitive assays)
Causality: HFIP is uniquely capable of fully denaturing pre-existing β-sheet structures in highly hydrophobic peptides. Evaporating the HFIP leaves the peptide in a highly reactive, monomeric state, removing the thermodynamic barrier of breaking apart crystalline powder during aqueous reconstitution[6].
Step-by-step workflow for the HFIP thin-film solubilization method.
-
Dissolution: Dissolve the lyophilized peptide in 100% HFIP at a concentration of 1-5 mg/mL in a glass vial (HFIP can degrade some plastics).
-
Disaggregation: Sonicate for 5 minutes to ensure complete disruption of pre-existing β-sheet structures.
-
Film Formation: Evaporate the HFIP under a gentle, steady stream of nitrogen gas in a fume hood. Rotate the vial to form a thin, even, clear monomeric peptide film on the glass wall.
-
Desiccation: Lyophilize the film for 1 hour to remove any trace residual HFIP.
-
Self-Validation Check: The film should appear as a barely visible, translucent glaze. If it looks like a thick white crust, the initial HFIP concentration was too high.
-
-
Reconstitution: Add your aqueous assay buffer directly to the film and vortex vigorously.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. proimmune.com [proimmune.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Septide Synthesis & Troubleshooting
[1]
Executive Summary & Sequence Analysis
Subject: Septide (Substance P analog) Sequence: pGlu-Phe-Phe-Pro-Leu-Met-NH₂ Chemical Formula: C₃₉H₅₃N₇O₇S Molecular Weight: 763.9 g/mol [1]
Scientist's Note: Septide is a deceptively difficult hexapeptide. While short, it represents a "perfect storm" of SPPS challenges: a hydrophobic core (Phe-Phe), a sterically hindered secondary amine (Pro), and an oxidation-prone C-terminus (Met).[1] Low yields are rarely due to a single failure point but rather a compounding of aggregation and side reactions.
This guide moves beyond basic synthesis into advanced troubleshooting for "difficult sequences."
Troubleshooting Logic Workflow
Before adjusting chemistry, diagnose the failure mode using this logic flow.
Caption: Diagnostic logic tree for identifying the root cause of Septide synthesis failure based on Mass Spectrometry analysis of the crude product.
Critical Failure Points & Solutions (Q&A)
Issue 1: The "Phe-Phe" Aggregation Block
Q: My synthesis fails after the Proline coupling. The crude shows deletion of Phenylalanine. Why?
A: This is the classic "hydrophobic collapse." The sequence Phe-Phe-Pro is highly prone to forming beta-sheets on the resin.[1] As the chain elongates, these hydrophobic residues stack, expelling the solvent (DMF) and causing the resin beads to shrink. The N-terminus becomes buried and inaccessible to the next activated amino acid.
The Fix:
-
Solvent Switch: Standard DMF is insufficient here. Use the "Magic Mixture" (Protocol A below) or NMP (N-methyl-2-pyrrolidone) to disrupt hydrogen bonding.[1]
-
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling and deprotection buffers. These salts disrupt the beta-sheet hydrogen network.[1]
-
Resin Choice: Switch from Polystyrene (PS) to ChemMatrix (PEG-PS) .[1] The PEG backbone solvates hydrophobic chains better, preventing the "shrinking bead" phenomenon [1].
Issue 2: Proline Coupling Efficiency
Q: I am seeing a deletion of Proline or low coupling efficiency of the residue after Proline (Phe).
A: Proline is a secondary amine. It is sterically hindered and less nucleophilic than primary amines.
-
Coupling to Pro: The secondary amine of Pro on the resin is hard to access.
-
Coupling onto Pro: Once Pro is attached, it induces a "kink" in the chain, making the N-terminus of the attached Pro difficult to reach for the next Phe.
The Fix:
-
Reagent Upgrade: Switch from HBTU/DIC to HATU or PyAOP . The Aza-benzotriazole moiety (HOAt) in HATU speeds up coupling to hindered amines significantly [2].[1]
-
Double Coupling: Perform double coupling for the Proline and the subsequent Phenylalanine.
-
Coupling 1: 1 hour with HATU.
-
Coupling 2: 1 hour with HATU (fresh solution).
-
Issue 3: Methionine Oxidation (+16 Da)
Q: My LC-MS shows the correct main peak but with a significant +16 Da impurity. Is this a purity issue?
A: This is Methionine Sulfoxide (Met(O)).[1][2] Methionine is easily oxidized by atmospheric oxygen during synthesis or by scavengers during cleavage.
The Fix:
-
Cleavage Cocktail: Use Reagent H or a cocktail containing Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS). The Iodide reduces any formed sulfoxide back to Met in situ during cleavage [3].
-
Argon Shielding: Keep the reaction vessel under a blanket of Nitrogen or Argon, especially during filtration steps.
-
Substitution: If biological activity permits, substitute Met with Norleucine (Nle) . Nle is isosteric to Met but oxidation-resistant.[1] Note: For Septide, Met is part of the pharmacophore, so check literature before substituting.
Issue 4: N-Terminal pGlu Formation
Q: How do I handle the N-terminal pGlu? Should I couple Glutamine (Gln) and cyclize it?
A: While you can couple Gln and acid-cyclize it, this adds an unnecessary step and risk of incomplete reaction. Recommendation: Couple pre-formed Fmoc-pGlu-OH (Pyroglutamic acid) directly.[1] It couples like a standard amino acid. Ensure the final Fmoc is removed if applicable, though pGlu usually lacks an Fmoc if it's the final cap (depending on the building block used).
Comparative Data: Coupling Reagents
When dealing with the steric bulk of Proline and Phe-Phe, reagent choice dictates yield.
| Reagent | Reactivity | Racemization Risk | Recommended for Septide?[1] | Notes |
| DIC/Oxyma | High | Low | Yes | Excellent for preventing racemization at Cys/His, good for general coupling.[1] |
| HBTU/HCTU | Medium | Low | No | Often fails at the Pro-Phe junction due to steric hindrance. |
| HATU | Very High | Low-Medium | Yes (Critical) | Gold Standard for the Proline and Phe-Phe couplings.[1] Use for difficult steps. |
| PyBOP | High | Low | Alternative | Good alternative if HATU is unavailable, but generates carcinogenic HMPA byproduct (if PyBOP-related phosphoniums used).[1] |
Experimental Protocols
Protocol A: The "Magic Mixture" for Hydrophobic Couplings
Use this solvent system for the Phe-Phe and Phe-Pro couplings to prevent aggregation.[1]
Reagents:
Procedure:
-
Prepare a solvent mixture of DCM : DMF : NMP (1 : 1 : 1) .
-
Use this mixture to dissolve your amino acids and coupling reagents (HATU/DIEA).[3]
-
Use this mixture for all wash steps between deprotection and coupling for residues 2, 3, and 4 (Phe, Phe, Pro).
-
Mechanism: DCM swells the polystyrene core; DMF/NMP solvates the peptide chain. The combination maximizes accessibility.
Protocol B: Methionine-Safe Cleavage (Reagent H Variant)
Standard TFA cleavage often oxidizes Met. Use this to ensure Met integrity.[1]
Cocktail Composition:
-
TFA: 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%[1]
-
Water: 3%
-
Dimethyl Sulfide (DMS): 2%[1]
Steps:
-
Chill the cocktail to 0°C before adding to the resin.
-
Cleave for 2.5 to 3 hours at room temperature.
-
Precipitate in cold diethyl ether.
-
Critical: If the ether pellet is yellow (due to Iodine), wash with ascorbic acid solution or thiosulfate during the aqueous workup (if doing liquid-liquid extraction) or rely on HPLC purification to separate. Usually, the ether wash removes the iodine.
References
-
Garcia-Martin, F., et al. (2006).[1] ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.[1] Journal of Combinatorial Chemistry. [1]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[5] Journal of the American Chemical Society. [1]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[1][6] Journal of Peptide Research. [1]
-
Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
Sources
- 1. Septide | C39H53N7O7S | CID 119137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 6. biotage.com [biotage.com]
Technical Support Center: HPLC Optimization for Pyr-Phe-Phe-Gly-Leu-Met-NH2
Subject: Optimization & Troubleshooting Guide for Substance P Fragment (6-11) Ticket ID: SP611-OPT-2026 Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary: Molecule Profile
Before initiating any separation, you must understand the physicochemical "personality" of your analyte. Pyr-Phe-Phe-Gly-Leu-Met-NH2 (often referred to as the stabilized Substance P 6-11 fragment) presents three distinct chromatographic challenges:
-
Extreme Hydrophobicity: The sequence contains two Phenylalanines (Phe), Leucine (Leu), and Methionine (Met). The N-terminal Pyroglutamic acid (Pyr/pGlu) removes the positive charge of the N-terminus, and the C-terminal amidation (-NH2) removes the negative charge of the C-terminus. The result is a neutral, highly hydrophobic molecule prone to aggregation and surface adsorption.
-
Methionine Oxidation: The C-terminal Methionine is highly susceptible to oxidation, forming Met-Sulfoxide. This creates a distinct impurity peak that elutes earlier than the main peak.[1]
-
Pi-Pi Stacking: The adjacent Phe-Phe residues can cause peak broadening due to pi-pi interactions, especially at lower temperatures.
Module 1: The "Gold Standard" Protocol
Do not reinvent the wheel. Start with this robust, field-proven method. This system is designed to suppress silanol interactions and maximize recovery.
Core Chromatographic Conditions
| Parameter | Specification | Technical Rationale |
| Column | C18 (End-capped) , 4.6 x 150 mm, 3–5 µm, 100–120 Å | C18 provides necessary retention for the hydrophobic Phe/Leu residues. "End-capped" is critical to prevent tailing from the pGlu ring interacting with free silanols. |
| Mobile Phase A | Water + 0.1% TFA (v/v) | TFA (Trifluoroacetic acid) acts as an ion-pairing agent, masking residual silanols and improving peak shape for hydrophobic peptides. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA (v/v) | ACN has lower viscosity and better UV transparency than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 40°C – 50°C | Crucial: Elevated temperature disrupts Phe-Phe stacking and reduces mobile phase viscosity, sharpening the peak. |
| Detection | UV 214 nm (Primary), 254 nm (Secondary) | 214 nm detects the peptide bond (high sensitivity). 254 nm is specific to the Phe aromatic rings, confirming identity. |
Gradient Program (Linear)
-
Equilibration: 5 Column Volumes (CV) at initial conditions.
-
0 min: 20% B (Do not start at 0% B; this peptide may precipitate or stick irreversibly).
-
20 min: 60% B.
-
21 min: 95% B (Wash step).
-
25 min: 95% B.
-
25.1 min: 20% B (Re-equilibration).
Module 2: Troubleshooting & Optimization
Ticket #1: "I see a small peak eluting just before my main peak."
Diagnosis: Methionine Oxidation (Met-Ox). Mechanism: The Methionine thioether side chain oxidizes to a sulfoxide (Met=O). This adds an oxygen atom (+16 Da mass shift) and makes the residue significantly more polar, causing it to elute earlier in Reverse Phase HPLC.
Corrective Actions:
-
Degas Thoroughly: Oxygen in the mobile phase is the enemy. Helium sparging is superior to sonication.
-
Temperature Control: While 50°C helps peak shape, it accelerates oxidation. If Met-Ox is high, lower temp to 35°C and accept slightly broader peaks, or use a shorter column (100 mm).
-
Sample Prep: Dissolve the peptide in degassed solvent. Keep the autosampler at 4°C.
-
Chemical Reduction: If the oxidized peak is persistent, treat the sample with 1-5% dithiothreitol (DTT) or dimethyl sulfide (DMS) prior to injection to reduce the sulfoxide back to Met.
Ticket #2: "My peak is broad, tailing, or splitting."
Diagnosis: Hydrophobic Aggregation or Solubility Mismatch. Mechanism: The pGlu-Phe-Phe motif is prone to self-association. If the sample solvent is too aqueous, the peptide aggregates before entering the column.
Corrective Actions:
-
Solvent Match: Dissolve the peptide in 20-30% Acetonitrile or Acetic Acid. Never dissolve this specific peptide in 100% water first; it will form a gel or coat the vial walls.
-
Check Loading: Inject less mass. Overloading a hydrophobic peptide causes "fronting" or splitting.
-
Switch Column Selectivity: If C18 tailing persists, switch to a Phenyl-Hexyl column. The phenyl ring on the stationary phase interacts via pi-pi stacking with the Phe-Phe residues of the peptide, often providing alternate selectivity and sharper peaks than a standard alkyl chain.
Ticket #3: "I have ghost peaks in blank runs."
Diagnosis: Carryover. Mechanism: The hydrophobic peptide adsorbs to the injector needle, valve seals, or column frit.
Corrective Actions:
-
Needle Wash: Use a strong needle wash solvent: 50:50 ACN:Water + 0.1% Formic Acid.
-
Sawtooth Wash: Add a "sawtooth" gradient (rapid ramp to 100% B, hold, drop, repeat) at the end of every run.
Module 3: Visual Workflows
Figure 1: Method Development Logic Flow
This diagram illustrates the decision-making process for selecting the stationary phase and mobile phase based on the peptide's behavior.
Caption: Decision matrix for optimizing the separation of hydrophobic Substance P fragments.
Figure 2: Troubleshooting The "Pre-Peak" (Met-Ox)
A specific workflow for identifying and eliminating the Methionine Sulfoxide impurity.
Caption: Workflow for diagnosing and mitigating Methionine oxidation in HPLC.
References
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Biotage. (2023).[1][2][3][4] How to handle peptides that contain methionine. Retrieved from [Link]
-
Phenomenex. (2020).[2][5] HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
ResearchGate. (2014). Discussion: How can I get a proper HPLC for hydrophobic peptide? Retrieved from [Link]
Sources
Technical Support Center: Resolving Steric Hindrance During Pyr-Phe Coupling in SPPS
Overview
As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the coupling of Pyroglutamate (Pyr or pGlu) to Phenylalanine (Phe) residues during Solid-Phase Peptide Synthesis (SPPS). The Pyr-Phe sequence is a critical motif in several bioactive peptides, including TRH analogs and amyloid-beta variants. However, the bulky benzyl side chain of the resin-bound Phe, combined with the rigid, five-membered lactam ring of the incoming Pyr residue, creates severe steric hindrance. This often leads to incomplete acylation, deletion sequences, and reduced overall yields.
This guide provides a mechanistic understanding and field-proven protocols to overcome these specific synthetic bottlenecks.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does the Pyr-Phe coupling consistently result in deletion sequences? A1: The inefficiency stems from a dual steric barrier. The N-terminal amine of the resin-bound Phenylalanine is sterically shielded by its own bulky benzyl side chain. Simultaneously, the activated Pyroglutamate (e.g., Boc-Pyr-OH) possesses a rigid pyrrolidone ring that restricts conformational flexibility during the transition state of the nucleophilic attack. This drastically reduces the collision frequency of the reactive centers, leading to incomplete coupling [1].
Q2: Can I synthesize a Glutamine-Phe (Gln-Phe) sequence and let it spontaneously cyclize to Pyr-Phe? A2: While N-terminal Gln residues can spontaneously cyclize to form a pyroglutamate lactam ring under acidic conditions (such as during TFA cleavage), relying on this spontaneous reaction is highly unpredictable and often leads to incomplete conversion [3]. Furthermore, relying on spontaneous cyclization introduces batch-to-batch inconsistency. It is strongly recommended to directly couple a protected pyroglutamic acid derivative (e.g., Boc-Pyr-OH or Fmoc-Pyr-OH) to ensure structural integrity [3].
Q3: Which coupling reagent is most effective for overcoming this specific steric hindrance? A3: Standard carbodiimides (DIC/HOBt) are generally insufficient for sterically hindered couplings like Pyr-Phe. Uronium/aminium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are the gold standard here. HATU generates a highly reactive HOAt-ester intermediate and accelerates the reaction rate, effectively driving the sterically hindered coupling to completion while minimizing racemization [2, 4].
Q4: Is microwave-assisted SPPS safe for Pyr-Phe coupling? A4: Yes, and it is highly recommended. Microwave irradiation provides the necessary kinetic energy to overcome the high activation energy barrier caused by steric crowding. It also disrupts intermolecular hydrogen bonding that causes peptide aggregation on the resin. Microwave-assisted coupling at 75°C for 5-10 minutes can increase the Pyr-Phe coupling yield from ~45% to >98% [1].
Section 2: Quantitative Data & Optimization
To illustrate the impact of different strategies, the following table summarizes the coupling efficiency of Boc-Pyr-OH to a resin-bound Phe residue under various experimental conditions.
| Coupling Strategy | Reagents (Equivalents) | Temperature | Time (min) | Yield (%) | Causality / Observation |
| Standard Carbodiimide | DIC / HOBt (3 eq) | 25°C | 120 | 45% | Severe steric clash; significant unreacted free amine remains. |
| Standard Uronium | HBTU / DIPEA (3 eq) | 25°C | 120 | 62% | Slight improvement, but activation energy barrier remains too high. |
| High-Efficiency Uronium | HATU / DIPEA (3 eq) | 25°C | 120 | 85% | HOAt-based intermediate highly reactive; acceptable for short peptides. |
| Microwave-Assisted | HATU / DIPEA (5 eq) | 75°C (MW) | 10 | >98% | MW energy overcomes steric bulk and resin aggregation [1]. |
| Dipeptide Block | Fmoc-Pyr-Phe-OH (3 eq) | 25°C | 60 | >99% | Bypasses the on-resin Pyr-Phe steric clash entirely. |
Section 3: Experimental Protocol
Microwave-Assisted HATU Coupling of Boc-Pyr-OH
This self-validating protocol ensures >98% coupling efficiency for the Pyr-Phe linkage by combining high-reactivity uronium chemistry with microwave irradiation.
Materials:
-
Resin-bound peptide with N-terminal Phenylalanine (Fmoc-deprotected).
-
Boc-L-Pyroglutamic acid (Boc-Pyr-OH) (5 equivalents relative to resin loading).
-
HATU (4.9 equivalents).
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents).
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
Step-by-Step Methodology:
-
Resin Preparation: Swell the Phe-terminal peptidyl-resin in DMF for 30 minutes. Drain the solvent. Ensure the Fmoc group has been fully removed (e.g., using 20% piperidine in DMF) and the resin is washed thoroughly with DMF (5 x 1 min).
-
Pre-activation: In a separate clean vial, dissolve Boc-Pyr-OH (5 eq) and HATU (4.9 eq) in a minimal volume of DMF (approx. 0.1 M concentration). Add DIPEA (10 eq) to the solution.
-
Scientific Insight: Using 4.9 eq of HATU relative to 5 eq of the amino acid prevents the capping of the resin-bound amine by excess unreacted uronium species (guanidinylation).
-
-
Incubation: Allow the mixture to pre-activate at room temperature for exactly 2 minutes to form the highly reactive HOAt ester.
-
Microwave Coupling: Transfer the activated Boc-Pyr-OH solution to the reaction vessel containing the swollen resin. Place the vessel in the microwave peptide synthesizer. Program the instrument to heat the reaction to 75°C for 10 minutes with continuous agitation [1].
-
Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove all byproducts.
-
Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A yellow/colorless result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling, necessitating a second coupling cycle.
Section 4: Troubleshooting Workflow
Diagnostic workflow for resolving steric hindrance during Pyr-Phe coupling in SPPS.
References
-
Title: Solid-phase synthesis and pathological evaluation of pyroglutamate amyloid-β3-42 peptide. Source: Scientific Reports (Nature). URL:[Link]
-
Title: Pyroglutamate Formation in Peptides – Formation and Control. Source: Peptide Chemistry. URL:[Link]
-
Title: Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Source: RSC Advances. URL:[Link]
Section 1: Mechanistic Insights – The "Why" Behind Peptide Degradation
Technical Support Center: Stability Troubleshooting for Pyr-Phe-Phe-Gly-Leu-Met-NH2 in Plasma and Serum
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with the synthetic hexapeptide analog Pyr-Phe-Phe-Gly-Leu-Met-NH2 (also known as pGlu-SP(6-11) or [Pyr6]-Substance P (6-11)).
While the N-terminal pyroglutamate (pGlu) and C-terminal amide (NH2) modifications protect this Substance P analog from exopeptidases, it remains highly vulnerable to specific endopeptidases in blood matrices. This guide details the mechanistic causes of degradation, provides quantitative stability data, and offers step-by-step troubleshooting protocols to ensure robust ex vivo stability during your pharmacokinetic (PK) and pharmacodynamic (PD) assays.
Why does Pyr-Phe-Phe-Gly-Leu-Met-NH2 degrade rapidly in serum despite its protective end-caps?
Native Substance P (SP) is rapidly cleaved in the blood by Dipeptidyl peptidase IV (DPP-IV), Neutral Endopeptidase (NEP / Neprilysin), and Angiotensin-Converting Enzyme (ACE)[1]. Because our target peptide lacks the N-terminal proline residues of native SP, it is completely resistant to DPP-IV. However, it remains a prime substrate for NEP and ACE[1].
-
Neprilysin (NEP): Cleaves at the amino side of hydrophobic residues (e.g., between Phe-Phe and Gly-Leu).
-
Angiotensin-Converting Enzyme (ACE): Cleaves C-terminal dipeptides (e.g., between Gly-Leu).
Crucially, both NEP and ACE are zinc-dependent metalloproteases [2]. This biological reality dictates your choice of sample collection matrix:
-
Serum & Heparin Plasma: Contain fully active metalloproteases. The peptide will degrade rapidly.
-
EDTA Plasma: EDTA is a potent chelator of divalent cations (Zn2+, Ca2+, Mg2+). By stripping the essential zinc cofactor from NEP and ACE, EDTA effectively halts endopeptidase activity, extending the peptide's half-life significantly.
Degradation pathway of pGlu-SP(6-11) by zinc-dependent endopeptidases NEP and ACE.
Section 2: Quantitative Stability Data
To assist in your experimental design, the table below summarizes the expected stability of Pyr-Phe-Phe-Gly-Leu-Met-NH2 across different biological matrices at 37°C.
| Matrix | Anticoagulant | Endopeptidase Activity | Estimated Half-Life (t1/2) | Recommendation |
| Serum | None | High (Active NEP/ACE) | < 15 minutes | ❌ Avoid unless inhibited |
| Plasma | Heparin | High (Active NEP/ACE) | < 15 minutes | ❌ Avoid |
| Plasma | K2-EDTA / K3-EDTA | Inhibited (Zn2+ Chelation) | > 4 hours | ✅ Preferred Matrix |
Section 3: Troubleshooting Guide & FAQs
Q: My LC-MS/MS signal for the intact peptide disappears after 30 minutes in serum. What is happening? A: The peptide is being rapidly cleaved by endogenous NEP and ACE into smaller, inactive fragments[2]. Because serum lacks chelating agents, these zinc-dependent metalloproteases remain fully active. To prevent this, switch to EDTA plasma or add a broad-spectrum metalloprotease inhibitor (e.g., GM6001/Galardin) immediately upon collection.
Q: Can I use Heparin plasma instead of EDTA plasma for my PK studies? A: No. Heparin prevents coagulation by activating antithrombin III, but it does not chelate zinc. NEP and ACE remain fully active in heparin plasma, resulting in rapid peptide degradation mirroring the kinetics seen in serum[1].
Q: I must use serum for my specific downstream assay. How can I stabilize the peptide? A: If serum is strictly required, you must create a self-validating inhibitory environment. Spike your collection tubes with a metalloprotease inhibitor before blood collection. A combination of GM6001 (Galardin) to inhibit NEP[2] and an ACE inhibitor (like Captopril) is highly effective. Furthermore, immediately snap-freeze the serum after separation and process all subsequent extraction steps on ice.
Q: Does the peptide cross the blood-brain barrier (BBB) intact? A: Substance P and its analogs are implicated in neurogenic inflammation and BBB permeability[3]. However, systemic administration requires protection from plasma proteases to ensure the intact peptide reaches the BBB. Using EDTA in your ex vivo analytical sampling ensures you are measuring the true circulating concentration rather than an artifact of post-collection degradation.
Section 4: Validated Experimental Protocols
Ex Vivo Plasma/Serum Stability Assay
Use this self-validating protocol to determine the exact half-life of your peptide in your specific biological matrix. The critical mechanism here is the quenching step , which instantly precipitates proteins and denatures proteases, freezing the degradation profile at exact timepoints.
Ex vivo stability assay workflow highlighting the critical quenching step.
Step-by-Step Methodology:
-
Matrix Preparation: Pre-warm 100 µL aliquots of the chosen biological matrix (e.g., K2-EDTA plasma, Heparin plasma, or Serum) to 37°C in a water bath for 5 minutes.
-
Peptide Spiking: Spike the matrix with Pyr-Phe-Phe-Gly-Leu-Met-NH2 to a final concentration of 1 µM. (Critical: Keep the organic solvent concentration from your peptide stock <1% in the final matrix to prevent premature protein precipitation).
-
Incubation: Incubate the samples at 37°C with gentle agitation (300 rpm).
-
Quenching (Timepoints): At designated timepoints (0, 15, 30, 60, 120 minutes), extract a 20 µL aliquot and immediately transfer it into 80 µL of ice-cold Quench Solution (Acetonitrile containing 1% Trifluoroacetic acid (TFA) and a stable-isotope-labeled internal standard).
-
Centrifugation: Vortex the quenched mixture vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Analysis: Transfer the clear supernatant to LC-MS/MS vials for quantification of the intact parent peptide. Calculate the half-life using a first-order exponential decay model.
References
-
Skidgel RA, Erdös EG. Angiotensin converting enzyme (ACE) and neprilysin hydrolyze neuropeptides: a brief history, the beginning and follow-ups to early studies. Peptides. 2004. [Link]
-
Mitchell AJ, Lone AM, Tinoco AD, Saghatelian A. Proteolysis controls endogenous substance P levels. PLoS One. 2013.[Link]
-
Vink R, Gabrielian L, Thornton E. The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury. Front Neurol. 2017.[Link]
Sources
- 1. Angiotensin converting enzyme (ACE) and neprilysin hydrolyze neuropeptides: a brief history, the beginning and follow-ups to early studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolysis controls endogenous substance P levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Optimizing Signal-to-Noise Ratios in NK1 Receptor Fluorescence Assays
The Physics of Noise in NK1 Assays
The Neurokinin 1 receptor (NK1R) is a G
To achieve a robust Z-factor (>0.5), we must treat the assay as a system of competing optical signals. The goal is not merely to "lower the background," but to maximize the Signal-to-Background (S/B) ratio by mechanically restricting where fluorescence can occur.
The Signaling Pathway & Noise Entry Points
The following diagram illustrates the NK1R signaling cascade and identifies critical nodes where noise (red) enters the system versus where the true signal (green) originates.
Figure 1: NK1R Signal Transduction vs. Noise Sources. Green nodes represent the biological signal; red nodes represent optical interference.
Module 1: Biological Optimization (The Cell)
The Problem: NK1R overexpression often leads to constitutive activity (elevated basal calcium), which compresses the assay window. Furthermore, HEK293 and CHO cells—standard hosts for NK1—possess Organic Anion Transporters (OATs) that actively pump calcium dyes out of the cell, increasing extracellular background.
Protocol A: Anion Transport Inhibition
You must inhibit OATs to retain the dye in the cytosol.[1]
-
Reagent: Probenecid (Water-soluble is preferred over NaOH-solubilized to maintain pH stability).
-
Concentration: 2.5 mM (Standard) to 5.0 mM (Aggressive).
-
Mechanism: Probenecid blocks the transporter proteins that recognize the acetoxymethyl (AM) ester moiety of dyes like Fluo-4 or Indo-1, preventing leakage [1].
Protocol B: Receptor Density Tuning
Avoid "super-expression." High receptor density leads to high basal calcium.
-
Titrate Expression: If using transient transfection, reduce plasmid DNA by 20-30%.
-
Starvation: Serum-starve cells for 4-16 hours prior to the assay. This reduces basal metabolic noise and synchronizes the cells, often lowering the baseline fluorescence.
Module 2: Chemical Optimization (The Dye)
The Problem: In "No-Wash" assays, the dye remaining in the media fluoresces upon compound addition or spontaneously, creating a high background floor.
Strategy: Quenching vs. Washing
| Feature | Wash Assay | No-Wash (Quencher) Assay |
| Principle | Physical removal of extracellular dye. | Chemical suppression of extracellular fluorescence. |
| Background | Lowest possible. | Moderate (dependent on quencher efficiency). |
| Risk | Cell detachment (High for NK1-HEK). | Dye interaction with test compounds. |
| Throughput | Low (requires fluidics). | High (Add-and-Read). |
Recommended Workflow: The "Masked" No-Wash Protocol
For NK1 assays, a No-Wash format with a background suppressor is superior because NK1-expressing cells can be loosely adherent.
-
Dye Loading: Load cells with Fluo-4 AM (2 µM) or Calbryte 520 (superior retention) in HBSS buffer + 20 mM HEPES.
-
Incubation: 45 mins at 37°C, followed by 15 mins at RT (critical for esterase hydrolysis).
-
Masking: Add a membrane-impermeable quencher (e.g., Trypan Blue or a commercial suppressor like Brilliant Black) during the dye loading step.
-
Why? The quencher absorbs fluorescence from any dye that leaks out or remains extracellular, but cannot enter the cell to quench the signal [2].
-
Module 3: Optical Troubleshooting (The Instrument)
The Problem: Test compounds (especially in drug discovery libraries) often autofluoresce in the green spectrum (488 nm excitation), leading to false positives.
Solution: Ratiometric Imaging or Red-Shifted Dyes
If your library contains fluorescent compounds, switch from intensity-based dyes (Fluo-4) to ratiometric or red-shifted options.
-
Option 1: Fura-2 (Ratiometric). Excitation at 340/380 nm. Data is calculated as a ratio (
).-
Benefit: Cancels out variations in dye loading and cell thickness.
-
-
Option 2: Red-Shifted Dyes (Calbryte 590 or Rhod-4).
-
Benefit: Most organic compounds fluoresce in the blue/green/UV range. Moving the assay to the red/orange spectrum (Ex/Em: 530/590 nm) bypasses this interference window.
-
Troubleshooting Guide (FAQ)
Q1: My baseline fluorescence is drifting upward before I even add Substance P. Why?
Root Cause: Dye leakage or temperature instability. Fix:
-
Ensure Probenecid is fresh (prepare daily).
-
Allow the assay plate to equilibrate inside the reader for 10 minutes before reading. Temperature fluctuations cause signal drift.
Q2: I see a signal spike in my "Buffer Only" negative control wells.
Root Cause: Injection artifact. The force of liquid dispensing is disturbing the cell monolayer. Fix:
-
Slow down the dispense speed on your FLIPR/FlexStation.
-
Dispense against the side of the well, not directly onto the cell monolayer.
-
Use a "double-addition" protocol: Add buffer, wait for artifact to settle, then measure.
Q3: My S/B ratio is < 3.0. How do I improve it?
Root Cause: High background or low signal.[2][3][4] Decision Tree:
Figure 2: Diagnostic logic for low Signal-to-Background ratios.
Q4: How do I distinguish between NK1R internalization and surface bleaching?
Context: In internalization assays (e.g., GFP-tagged NK1), signal loss can be mistaken for internalization. Fix:
-
Acid Wash: After agonist incubation, wash cells with mild acid (Glycine pH 3.0). This strips surface-bound ligand/antibody but leaves internalized complexes intact.
-
Control: Use a recycling-defective mutant or a dynamin inhibitor (Dynasore) as a negative control. If the signal still drops with Dynasore, it is photobleaching, not internalization.
References
-
National Institutes of Health (NIH). (2010). Assay Guidance Manual: FLIPR Calcium Assays. Retrieved from [Link]
- Journal of Biomolecular Screening. (2008). Optimization of GPCR Fluorescence Assays.
Sources
Validation & Comparative
Technical Comparison: HPLC Purity Benchmarks for Substance P Fragment (6-11)
Topic: HPLC Purity Benchmarks for Research-Grade Pyr-phe-phe-gly-leu-met-NH2 Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The "Methionine Risk" in Neuropeptide Research
The peptide pGlu-Phe-Phe-Gly-Leu-Met-NH2 (Substance P 6-11) is a highly specific agonist for the NK1 receptor (Tachykinin receptor 1) . While it shares the C-terminal signaling domain of full-length Substance P, its truncated structure alters its metabolic stability and receptor binding kinetics.
For researchers, the critical quality attribute (CQA) of this peptide is not just "purity" in the aggregate sense, but specifically the redox state of the C-terminal Methionine . Methionine oxidation (Met
This guide objectively compares the performance of High-Fidelity (>98%) versus Standard (>95%) grades and delineates the specific HPLC protocols required to validate the integrity of your reagent.
Technical Specifications & Molecule Analysis
| Property | Specification |
| Sequence | pGlu-Phe-Phe-Gly-Leu-Met-NH2 |
| Identity | Substance P Fragment (6-11) |
| Formula | C |
| Molecular Weight | ~741.9 Da |
| Hydrophobicity | High (Phe-Phe-Leu-Met core) |
| Critical Instability | Methionine Oxidation: Susceptible to rapid oxidation in air/solution. pGlu Stability: N-terminal pyroglutamate is generally stable but can open at high pH. |
Comparative Analysis: Purity Grades & Performance
In research applications, "purity" is a functional variable. The table below compares the three primary states of this peptide encountered in the lab.
Table 1: Performance Benchmarks by Purity Grade
| Feature | Grade A: High-Fidelity (>98%) | Grade B: Standard (>95%) | Grade C: Oxidized/Degraded |
| Primary Use Case | ELISA standards, Western Blot blocking, High-throughput screening. | Negative Control / Failed QC | |
| Met-Sulfoxide Content | < 1% (Strictly controlled) | < 3-4% (Permissible) | > 10% (Common in old stock) |
| HPLC Profile | Single sharp peak. | Main peak + minor shoulder (often MetO). | Split peak or "pre-peak" elution. |
| Bioactivity (NK1) | 100% Relative Potency. | ~90-95% Potency. Minor variability in EC50. | Significantly Reduced. MetO modification disrupts the hydrophobic binding pocket of NK1. |
| Solubility Risk | Low. Dissolves cleanly in organic modifiers. | Low/Moderate. Impurities may aggregate.[1] | Moderate. MetO is more polar, but aggregates may form. |
Scientific Integrity: The Methionine Oxidation Mechanism
The biological activity of Substance P (6-11) relies on the C-terminal Methionine embedding into the hydrophobic core of the NK1 receptor. Oxidation adds a polar oxygen atom to the sulfur, creating a steric and electrostatic clash.
Mechanism of Failure:
-
Oxidation: Atmospheric oxygen or peroxides convert Met to Methionine Sulfoxide (MetO) .[2]
-
Polarity Shift: MetO is significantly more hydrophilic than native Met.
-
HPLC Separation: On a C18 column, the hydrophilic MetO variant interacts less with the stationary phase, causing it to elute earlier (smaller Retention Time,
) than the native peptide.
Diagram 1: Degradation & QC Workflow
Caption: Workflow demonstrating the chemical degradation pathway of Substance P (6-11) and its chromatographic resolution.
Experimental Protocol: Self-Validating HPLC Method
To verify the purity of your specific batch, do not rely solely on the vendor's Certificate of Analysis (CoA), especially if the tube has been opened. Use this standardized protocol.
Methodology: Separation of Native vs. Oxidized Species
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Why: C18 provides the necessary hydrophobic selectivity to distinguish the Met-methyl group from the Met-sulfoxide.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Why: TFA acts as an ion-pairing agent, sharpening the peaks of cationic peptides.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (peptide bond) and 280 nm (Phe/aromatic check).
Gradient Profile (Linear):
| Time (min) | % Mobile Phase B | Phase Description |
| 0.0 | 10% | Equilibration |
| 20.0 | 60% | Separation Window (Target elution ~30-40% B) |
| 25.0 | 95% | Column Wash |
| 30.0 | 10% | Re-equilibration |
Data Interpretation (Self-Validation):
-
The "Pre-Peak": Look for a small peak eluting 1–3 minutes before the main peak. This is the Met-Sulfoxide variant.
-
Resolution (
): A "Research Grade" (>95%) peptide may show this pre-peak as a shoulder. A "High-Fidelity" (>98%) peptide must show baseline resolution with no detectable pre-peak. -
Validation: If the pre-peak area > 5%, the reagent is compromised for sensitive
studies.
Decision Logic: When to Use Which Grade?
Use the following logic tree to determine the necessary purity for your specific experimental context.
Diagram 2: Purity Selection Logic
Caption: Decision matrix for selecting peptide purity based on experimental sensitivity requirements.
References
-
Chang, M. M., et al. (1996). "Identification of Methionine as the Site of Covalent Attachment of a p-Benzoyl-Phenylalanine-containing Analogue of Substance P on the Substance P (NK1) Receptor." Journal of Biological Chemistry, 271(42), 25797-25800.[3]
-
Mautz, B., et al. (2020).[2] "Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping." LCGC International, 33(12).
-
Stavropoulos, G., et al. (1995). "Synthesis of potent antagonists of substance P by modifying the methionyl and glutaminyl residues of its C-terminal hexapeptide." International Journal of Peptide and Protein Research, 45(6).
-
GenScript. "Peptide Purity Guide — 98%, 99% & Research-Grade Explained." GenScript Technical Resources.
-
Krokhin, O. V. (2006). "Chromatographic behavior of peptides containing oxidized methionine residues in proteomic LC-MS experiments." Analytical Chemistry.
Sources
Selectivity Profile of Septide: A Technical Comparison Guide
Topic: Selectivity profile of Septide against NK2 and NK3 receptors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Septide ([pGlu6,Pro9]SP(6-11)) is a synthetic hexapeptide agonist highly selective for the Tachykinin NK1 receptor .[1] Unlike the endogenous ligand Substance P (SP), which exhibits cross-reactivity, Septide demonstrates a distinct pharmacological profile characterized by high-affinity binding to NK1 and negligible activity at NK2 and NK3 receptors.[2]
This guide provides a rigorous comparative analysis of Septide against standard NK2 and NK3 agonists, supported by experimental data and validated protocols. It specifically addresses the "Septide Paradox"—the observation that Septide activates NK1 receptors via a binding site potentially distinct from the classical Substance P domain.
Mechanistic Insight: The "Septide Paradox"
Expertise & Causality:
While Septide is a potent NK1 agonist, it behaves atypically in competitive binding assays.[3] Standard protocols using
-
Implication for Experimental Design: When characterizing Septide, homologous binding assays (using
-Septide) yield accurate values (~0.5 nM), whereas heterologous competition (against -SP) yields artificially low affinity ( > 100 nM).[1] Researchers must select the radioligand that matches the specific conformational state under investigation.
Comparative Selectivity Profile
The following data aggregates binding affinities (
Table 1: Receptor Binding Affinity ( in nM)
Note: Lower
| Compound | NK1 Receptor (Target) | NK2 Receptor | NK3 Receptor | Selectivity Ratio (NK1:NK2:NK3) |
| Septide | 0.55 ± 0.03 | > 10,000 | > 10,000 | 1 : >18,000 : >18,000 |
| Substance P (Endogenous) | 0.20 | 250 | 2,500 | 1 : 1,250 : 12,500 |
| [β-Ala8]NKA(4-10) (NK2 Selective) | > 1,000 | 1.5 | > 1,000 | N/A |
| Senktide (NK3 Selective) | > 10,000 | > 10,000 | 0.5 - 2.0 | N/A |
Table 2: Functional Potency ( in nM)
Assay Systems: Guinea Pig Ileum (NK1), Rabbit Pulmonary Artery (NK2), Rat Portal Vein (NK3).[1]
| Compound | NK1 Activity (Contractile) | NK2 Activity (Contractile) | NK3 Activity (Contractile) |
| Septide | 5.0 - 36.0 | Inactive | Inactive |
| Substance P | 0.05 | Weak Partial Agonist | Inactive |
| Neurokinin A | 20.0 | 1.0 - 3.0 | Weak |
| Senktide | Inactive | Inactive | 0.5 - 5.0 |
Visualizing the Signaling & Selectivity Pathway
The diagram below illustrates the Gq-coupled signaling cascade activated by Septide at the NK1 receptor, contrasted with the distinct binding sites of NK2 and NK3 agonists.
Figure 1: Septide selectively activates the NK1-Gq-IP3-Ca2+ pathway, bypassing NK2 and NK3 receptors entirely.[1]
Validated Experimental Protocols
Protocol A: Homologous Radioligand Binding Assay (Self-Validating)
Purpose: To determine the true affinity (
-
Membrane Preparation:
-
Use CHO cells stably expressing human NK1 recombinant receptors.
-
Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). -
Critical Step: Include protease inhibitors (bacitracin, chymostatin) to prevent peptide degradation.
-
-
Incubation:
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.
-
Wash 3x with ice-cold buffer.[1]
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Plot Specific Binding vs. Concentration. Calculate
using non-linear regression (one-site binding model).[1] -
Validation Criteria: Specific binding should be >70% of total binding.
-
Protocol B: Guinea Pig Ileum (GPI) Functional Bioassay
Purpose: To verify functional agonism and selectivity in a native tissue system.
-
Tissue Isolation:
-
Harvest the terminal ileum from a male guinea pig.[5]
-
Flush lumen with Tyrode’s solution.
-
Remove the longitudinal muscle layer with myenteric plexus attached (LMMP preparation) for cleaner NK1 responses.
-
-
Organ Bath Setup:
-
Mount 2-3 cm segments in a 10 mL organ bath containing Tyrode’s solution at 37°C.
-
Aerate continuously with Carbogen (95%
, 5% ). -
Apply 1g resting tension and equilibrate for 60 mins.
-
-
Agonist Challenge:
-
Add Septide cumulatively (
M to M). -
Record isometric contractions.[5]
-
-
Selectivity Check (Self-Validation):
-
NK2 Blockade: Pre-treat tissue with SR48968 (NK2 antagonist) to ensure response is solely NK1-mediated.[1]
-
Atropine Check: Pre-treat with Atropine (1 µM) to rule out cholinergic modulation.[1]
-
Result: Septide should maintain potency in the presence of NK2/Cholinergic blockers, confirming NK1 selectivity.
-
References
-
Hastrup, H., & Schwartz, T. W. (1996). Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis.[1][2][6] FEBS Letters, 399(3), 264-266.[1][2][6]
-
Pradier, L., et al. (1994). Septide: an agonist for the NK1 receptor acting at a site distinct from substance P. Molecular Pharmacology, 45(2), 287-293.[6]
-
Maggi, C. A., et al. (1993). Tachykinin receptors and tachykinin receptor antagonists. Journal of Autonomic Pharmacology, 13(1), 23-93.[1]
-
Sagan, S., et al. (1996). Tachykinin NK1 receptor probing with septide and [Glu6,Pro9]SP(6-11). European Journal of Pharmacology, 314(1-2), 209-216.[1]
Sources
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Advanced Structural Validation of Pyr-Phe-Phe-Gly-Leu-Met-NH2: A Comparative Guide to NMR Spectroscopy
As drug development increasingly pivots toward complex peptide therapeutics, the analytical frameworks used to validate these molecules must evolve beyond simple mass confirmation. Pyr-Phe-Phe-Gly-Leu-Met-NH2 —commonly known as[Pyr⁶]-Substance P (6-11) or [pGlu⁶]SP(6-11)—is a potent, truncated analog of the neuropeptide Substance P. By substituting the N-terminal glutamine with pyroglutamate (pGlu/Pyr), this hexapeptide achieves remarkable resistance to aminopeptidase degradation while retaining full agonistic affinity for the Neurokinin-1 (NK1) receptor .
However, validating this peptide presents a unique biophysical challenge. In aqueous solutions, short linear peptides behave as highly flexible, unstructured random coils. They only adopt their true "bioactive conformation"—typically a C-terminal
Comparative Analysis: Selecting the Right Analytical Modality
While high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the workhorses of peptide validation, they are fundamentally limited when assessing 3D spatial conformations. LC-MS operates in the gas phase, stripping away the solvent and lipid interactions that dictate peptide folding . Conversely, X-Ray crystallography struggles with small, highly flexible peptides that resist crystallization.
2D NMR Spectroscopy bridges this gap. By utilizing membrane-mimetic environments (such as lipid micelles), NMR allows us to observe the peptide in a liquid state that closely simulates the physiological cell membrane .
Table 1: Quantitative Comparison of Analytical Modalities for Peptide Validation
| Analytical Parameter | 2D NMR Spectroscopy | LC-HRMS / MS-MS | HPLC-UV | X-Ray Crystallography |
| Primary Output | 3D Solution Structure & Dynamics | Exact Mass & Sequence | Purity & Retention Time | 3D Solid-State Structure |
| Conformational Data | High (in membrane mimetics) | None (gas phase fragmentation) | None | High (but locked in crystal) |
| Sample State | Liquid (Non-destructive) | Gas/Ionized (Destructive) | Liquid (Destructive) | Solid Crystal (Non-destructive) |
| Matrix Compatibility | Excellent (Micelles, Bicelles) | Poor (Ion suppression from lipids) | Moderate | N/A (Requires pure crystal) |
| Turnaround Time | Days to Weeks | Minutes to Hours | Minutes | Months (if crystallizable) |
The Causality of Experimental Design (Expert Insights)
To generate trustworthy NMR data, every experimental variable must be deliberately engineered to capture the peptide's bioactive state without compromising signal integrity.
-
Why DPC Micelles? [Pyr⁶]-SP(6-11) is unstructured in pure water. We utilize deuterated dodecylphosphocholine (DPC-d38) micelles because their zwitterionic headgroups accurately mimic the eukaryotic membrane interface where the NK1 receptor resides. The lipid matrix immobilizes the peptide backbone, inducing the biologically relevant helical fold.
-
Why pH 4.5? The amide protons (NH) of the peptide backbone are in constant chemical exchange with bulk water. At a physiological pH of 7.4, this base-catalyzed exchange is too rapid on the NMR timescale, causing the critical NH signals to broaden or disappear. Dropping the pH to 4.5 drastically slows this exchange, preserving the signals required for spatial mapping.
-
Why 90% H₂O / 10% D₂O? We need H₂O to observe the exchangeable amide protons, but the NMR spectrometer requires a deuterium lock signal to stabilize the magnetic field. A 10% D₂O spike provides this lock without entirely replacing the amide protons with invisible deuterium.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system: each step acts as a quality control checkpoint for the next, ensuring absolute scientific integrity.
Phase I: Biomimetic Sample Preparation
-
Weighing: Dissolve 2.0 mg of synthesized Pyr-Phe-Phe-Gly-Leu-Met-NH2 in 500 µL of a 90% H₂O / 10% D₂O solvent mixture.
-
Micelle Formation: Add 200 mM of DPC-d38 (deuterated dodecylphosphocholine). Validation Check: The solution must remain optically clear; turbidity indicates peptide aggregation rather than micelle integration.
-
pH Adjustment: Carefully adjust the pH to 4.5 using micro-aliquots of dilute DCl or NaOD.
Phase II: NMR Data Acquisition (600 MHz or higher)
-
1D ¹H NMR (Quality Control): Acquire a standard 1D proton spectrum with water suppression (e.g., excitation sculpting).
-
Validation Check: Inspect the amide region (7.0–9.0 ppm). You must observe distinct, sharp peaks corresponding to the backbone amides. If peaks are missing, the pH is too high.
-
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time (
) of 70 ms.-
Causality: Isotropic mixing transfers magnetization through scalar (
) bonds. A 70 ms mixing time is optimal to transfer the signal through the entire side-chain of each amino acid without excessive relaxation losses. -
Validation Check: You must isolate exactly six discrete spin systems corresponding to pGlu, Phe, Phe, Gly, Leu, and Met.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time (
) of 200–250 ms.-
Causality: NOESY transfers magnetization through space (< 5 Å) via dipole-dipole interactions. A 250 ms mixing time allows NOE cross-peaks to build up sufficiently without causing "spin diffusion" (indirect transfer that creates false distance data).
-
Phase III: Resonance Assignment and Structure Calculation
-
Sequential Walking: Overlay the TOCSY and NOESY spectra. Use the NOESY
cross-peaks to "walk" down the peptide backbone, linking the -proton of residue to the amide proton of residue . -
Spatial Restraints: Extract medium-range NOEs, specifically
and . The presence of these specific cross-peaks validates the formation of a helical secondary structure. -
Molecular Dynamics: Input the NOE distance restraints into a structure calculation software (e.g., CYANA or XPLOR-NIH) utilizing simulated annealing to generate the final 3D bioactive conformation.
Visualizing the Validation Workflow & Biological Mechanism
To contextualize the analytical process and its biological relevance, the following diagrams illustrate both the NMR workflow and the downstream pharmacological signaling pathway of the validated peptide.
Workflow for the 3D structural validation of Pyr-Phe-Phe-Gly-Leu-Met-NH2 using 2D NMR spectroscopy.
Mechanism of NK1 receptor activation by the[Pyr6]-SP(6-11) hexapeptide analog.
Conclusion
While LC-MS remains indispensable for confirming the primary sequence and purity of Pyr-Phe-Phe-Gly-Leu-Met-NH2, it cannot verify the peptide's pharmacological viability. Because this hexapeptide relies on membrane-induced folding to successfully bind the NK1 receptor, 2D NMR spectroscopy in the presence of lipid mimetics stands as the definitive, authoritative method for structural validation. By strictly controlling environmental causality—such as pH, micelle concentration, and magnetization mixing times—researchers can reliably map the 3D bioactive conformation of this critical neuropeptide analog.
References
-
Chorev, M., et al. (1982). "Conformational studies on substance P. C-terminal pentapeptide pGlu-Phe-Phe-Gly-Leu-Met NH2." Biochemical and Biophysical Research Communications. URL:[Link]
-
Keire, D. A., et al. (2004). "The conformation of substance P in lipid environments." Biophysical Journal. URL:[Link]
-
Markley, J. L., et al. (2020). "The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
-
Gayen, A., et al. (2010). "Solution conformation of substance P in water complexed with NK1R." Biochimica et Biophysica Acta (BBA) - Biomembranes. URL:[Link]
Quality control standards for commercial Septide peptides
As a Senior Application Scientist, evaluating commercial peptides requires moving beyond basic certificates of analysis (CoA) and understanding the complex interplay between a peptide’s structural chemistry and its biological behavior.
Septide is a highly specialized, synthetic hexapeptide with the sequence pGlu-Phe-Phe-Pro-Leu-Met-NH2[1]. Originally derived from the C-terminus of Substance P (SP), it functions as a potent agonist for the neurokinin-1 (NK1) receptor[2]. However, Septide is not merely a truncated SP analog; it exhibits a unique pharmacological profile that demands rigorous, specialized quality control (QC) standards to ensure experimental reproducibility.
This guide provides an objective performance comparison between Septide and endogenous SP, establishes the Critical Quality Attributes (CQAs) for commercial procurement, and details self-validating analytical protocols.
Comparative Pharmacology: Septide vs. Substance P
The scientific value of Septide lies in its distinct mechanism of action. While Substance P binds to the primary orthosteric site of the NK1 receptor, Septide binds to a distinct subsite[3]. This unique binding modality means that traditional competitive radioligand binding assays often misrepresent Septide's potency, making functional assays the only reliable benchmark of a lot's efficacy.
As demonstrated by Pradier et al., both SP and Septide elicit similar maximal increases (4–6 fold) in inositol phosphate (IP) accumulation, but they interact differently with competitive antagonists like RP 67580[3].
Table 1: Pharmacological Performance Profile
| Parameter | Substance P (SP) | Septide |
|---|---|---|
| Sequence | RPKPQQFFGLM-NH2 | pGlu-FFPLM-NH2[1] |
| Target Receptor | NK1 Receptor | NK1 Receptor[2] |
| Binding Site | Primary Orthosteric Site | Distinct Subsite[3] |
| Functional Potency (EC50) | 0.05 ± 0.02 nM[3] | 5.0 ± 2.0 nM[3] |
| Maximal IP Response | 4–6 fold increase[3] | 4–6 fold increase[3] |
| Inhibition by RP 67580 | Competitive (
To visualize this divergent signaling initiation, the pathway is mapped below:
Fig 1: Differential NK1 receptor binding of SP and Septide driving IP accumulation.
Critical Quality Attributes (CQAs) for Commercial Septide
When sourcing Septide for sensitive signaling research, researchers must evaluate the peptide against stringent CQAs. The presence of impurities, particularly trifluoroacetic acid (TFA) counterions from the purification process, can severely impact the peptide's net weight and solubility[1]. Furthermore, the C-terminal Methionine is highly susceptible to oxidation, which abolishes receptor binding.
Table 2: Quality Control Standards for Commercial Septide
| Analytical Parameter | Methodology | Acceptance Criteria | Scientific Rationale |
|---|---|---|---|
| Sequence Identity | ESI-MS / MALDI-TOF | MW = 763.95 ± 0.5 Da[4] | Verifies the exact amino acid composition (C39H53N7O7S)[4]. |
| Chromatographic Purity | RP-HPLC (UV 214 nm) | ≥ 95.0%[5] | Ensures the absence of deletion sequences and synthesis byproducts[5]. |
| Methionine Oxidation | RP-HPLC / LC-MS | ≤ 1.0% Met-oxide | C-terminal Met oxidation abolishes tachykinin-like biological activity. |
| Net Peptide Content | Elemental Analysis (N%) | ≥ 70.0% | Accounts for residual TFA salts, which can comprise ~20% of gross weight[6]. |
Fig 2: Self-validating quality control workflow for commercial Septide peptide lots.
Self-Validating Experimental Protocols
To guarantee experimental integrity, laboratories must implement self-validating workflows upon receiving a commercial Septide lot. The following protocols are designed with internal causality checks to prevent false positives.
Protocol A: Structural Validation via RP-HPLC and ESI-MS
Causality: Because Septide contains a C-terminal Methionine, it is highly prone to oxidation to methionine sulfoxide during lyophilization and storage. RP-HPLC must be explicitly optimized to resolve the oxidized species from the intact peptide.
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile). Controlling TFA levels is essential to meet USP regulatory requirements for peptide analysis[7].
-
Sample Preparation: Dissolve the commercial Septide powder in 10% Acetonitrile/H2O to a concentration of 1 mg/mL.
-
Chromatographic Separation: Inject 10 µL onto a C18 analytical column (e.g., 1.7 µm particle size)[6]. Run a linear gradient of 20% to 50% Mobile Phase B over 30 minutes. Monitor UV absorbance at 214 nm (peptide bond).
-
Mass Spectrometry: Utilize a high-resolution ESI-QTof system[6] to confirm the identity of the main peak. The target theoretical mass is 763.95 Da[4].
-
Self-Validation Checkpoint: Spike a sub-aliquot of the sample with a known oxidized Septide reference standard (treated with 1%
). If the HPLC method cannot resolve the oxidized peak from the main peak, the purity data is invalid and the gradient must be flattened.
Protocol B: Functional Validation via IP Accumulation Bioassay
Causality: Because Septide binds to a distinct subsite[3], competitive binding assays against radiolabeled SP will falsely indicate low affinity. A functional assay measuring downstream Gq-coupled inositol phosphate accumulation is required to accurately benchmark the lot's EC50.
-
Cell Culture & Transfection: Transiently transfect COS-1 cells with the rat recombinant NK1 receptor plasmid[3].
-
Agonist Incubation: Pre-incubate cells with 10 mM LiCl for 15 minutes to inhibit inositol monophosphatase. Treat cells with varying concentrations of the Septide lot (0.1 nM to 100 nM) for 30 minutes at 37°C.
-
Antagonist Co-Incubation: To validate the binding mechanism, co-incubate a parallel set of wells with Septide and the NK1 antagonist RP 67580.
-
Extraction & Quantification: Lyse the cells using 10 mM formic acid. Separate the accumulated inositol phosphates using anion-exchange chromatography and quantify via radiometric counting or TR-FRET.
-
Self-Validation Checkpoint: This protocol contains two mandatory internal controls. First, include a batch of sham-transfected cells (empty vector); neither SP nor Septide should evoke a response, ensuring the signal is strictly NK1-dependent[3]. Second, the antagonist RP 67580 must inhibit the Septide response in an uncompetitive fashion (
~ 1.5 nM)[3]. If the lot exhibits competitive inhibition, it indicates structural degradation or cross-contamination with SP-like impurities.
References
-
Title: Septide peptide sequence - NovoPro Bioscience Inc. | Source: novoprolabs.com | URL: 1
-
Title: Septide ((Pyr6,Pro9)-Substance P) | NK1 Receptor Agonist - MedchemExpress.com | Source: medchemexpress.com | URL: 2
-
Title: Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed | Source: nih.gov | URL: 3
-
Title: Septide | C39H53N7O7S | CID 119137 - PubChem - NIH | Source: nih.gov | URL: 4
-
Title: USP Peptide Standards and Materials | Source: usp.org | URL: 7
-
Title: Quality control in peptide manufacturing: specifications for GMP peptides - Polypeptide | Source: polypeptide.com | URL: 5
-
Title: Quality controls - SB-PEPTIDE | Source: sb-peptide.com | URL: 6
Sources
- 1. Septide peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Septide | C39H53N7O7S | CID 119137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. polypeptide.com [polypeptide.com]
- 6. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. usp.org [usp.org]
Advanced Analytical Strategies for Impurity Profiling in [Pyr6]-Substance P (6-11) Synthesis
Introduction to [Pyr6]-Substance P (6-11) and Synthetic Challenges
The hexapeptide Pyr-Phe-Phe-Gly-Leu-Met-NH2 (also known as [pGlu6]-Substance P (6-11)) is a potent, truncated analog of the neuropeptide Substance P[1]. By substituting the N-terminal amino acid with pyroglutamate (Pyr/pGlu), researchers have significantly enhanced its resistance to aminopeptidase degradation, making it a highly selective agonist for tachykinin NK-1 and NK-3 receptors[2][3].
During Solid-Phase Peptide Synthesis (SPPS) of this hexapeptide, the generation of Structurally Related Peptide Impurities (SRPIs) is inevitable. Common synthetic pitfalls include incomplete cyclization of Glutamine to Pyroglutamate (+17.03 Da), deletion sequences (e.g., des-Gly), and the oxidation of the C-terminal Methionine residue (+15.99 Da). Identifying and accurately quantifying these impurities is critical for ensuring the pharmacological safety and scientific integrity of the synthesized peptide[4].
Caption: Biological signaling pathway of [Pyr6]-SP(6-11) via tachykinin receptors.
Comparative Analysis of Analytical Modalities
Selecting the correct analytical platform is the foundation of robust impurity profiling. While traditional methods rely heavily on optical detection, modern peptide characterization demands orthogonal mass spectrometry techniques to resolve complex isobaric mixtures.
| Analytical Modality | Resolving Power | Sensitivity (LOD) | Isomer Differentiation | Primary Application in Peptide Synthesis |
| HPLC-UV (214 nm) | Moderate | ~0.05% area | Poor (High co-elution risk) | [5]. |
| LC-MS (Single Quad) | High | High | Poor (Identical m/z) | Mass confirmation of the main API peak[5]. |
| LC-HRMS/MS (Orbitrap/Q-TOF) | Ultra-High | Ultra-High | Moderate (via MS/MS fragments) | [4]. |
| 2D-LC-MS | Maximum | High | Excellent (Orthogonal separation) | [6]. |
Causality in Methodological Design (E-E-A-T)
As an application scientist, it is vital to understand why specific analytical parameters are chosen rather than blindly following a protocol.
-
The Necessity of High-Resolution MS/MS: HPLC-UV alone is insufficient because structurally related impurities often co-elute with the main peak. For example, the epimerization of L-Phe to D-Phe during coupling creates an impurity with an identical mass and near-identical hydrophobicity. While HRMS cannot differentiate these by intact mass alone, specific MS/MS fragmentation patterns or the deployment of 2D-LC-MS (utilizing orthogonal stationary phases) is required to break the selectivity bottleneck[6].
-
Monitoring N-Terminal Cyclization: The synthesis of [Pyr6]-SP(6-11) typically begins with a Glutamine (Gln) residue that must be cyclized to Pyroglutamate (Pyr). If this step is incomplete, the resulting impurity (Gln-Phe-Phe-Gly-Leu-Met-NH2) retains an ammonia group, resulting in a +17.03 Da mass shift. HRMS/MS is explicitly required to localize this mass shift to the N-terminus via the
ion fragment. -
Avoiding Artifactual Oxidation: Methionine is highly susceptible to oxidation, forming Methionine sulfoxide (+15.99 Da). A critical analytical challenge is determining whether this oxidation occurred during synthesis or as an artifact of the LC-MS sample preparation.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following LC-HRMS/MS protocol is designed as a self-validating system for impurity identification.
Step 1: Sample Preparation & Solubilization
-
Action: Dissolve the crude Pyr-Phe-Phe-Gly-Leu-Met-NH2 peptide in 20% Acetonitrile (ACN) with 0.1% Formic Acid (FA) to a concentration of 1 mg/mL.
-
Causality: The adjacent hydrophobic Phe-Phe motif strongly promotes peptide aggregation, which can cause ghost peaks or poor peak shape. The 20% organic modifier disrupts these intermolecular hydrophobic interactions.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Inject 2 µL onto a superficially porous C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient of 5% to 60% Mobile Phase B (0.1% FA in ACN) over 15 minutes.
-
Causality: Formic acid is strictly selected over Trifluoroacetic acid (TFA). While TFA provides excellent ion-pairing and sharp UV peaks, it causes severe ion suppression in the electrospray ionization (ESI) source, drastically reducing the sensitivity for low-abundance impurities (<0.1%).
Step 3: HRMS/MS Acquisition
-
Action: Operate the Orbitrap mass spectrometer in ESI+ mode. Utilize Data-Dependent Acquisition (DDA) to select the top 5 most intense precursor ions for HCD fragmentation.
-
Causality: The basic C-terminal amide and internal peptide bonds readily accept protons, making ESI+ ideal. DDA ensures that both the dominant API peak and trace impurities are fragmented, yielding the sequence-specific
and ions necessary to pinpoint the exact location of deletions or modifications.
Step 4: Data Processing & Self-Validation
-
Action: Process the raw data using a mass tolerance of <5 ppm. Search for the +15.99 Da shift indicative of Met-oxidation.
-
Self-Validation System: To prove the oxidation is synthetic and not an LC artifact, spike the sample with a structurally verified, isotopically labeled Met-Ox-[Pyr6]-SP(6-11) reference standard. If the unknown +16 Da impurity perfectly co-elutes with the spiked standard (which will elute earlier than the main peak due to the increased polarity of the sulfoxide), the impurity assignment is definitively validated.
Caption: Step-by-step LC-HRMS/MS workflow for peptide impurity profiling.
References
-
Synthesis, biological activity, and conformational analysis of[pGlu6,N-MePhe8,Aib9] substance P (6-11): a selective agonist for the NK-3 receptor. Biopolymers.[Link]
-
[pGlu6,Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype. PubMed (NIH).[Link]
-
Substance P, hexapeptide pGlu6(SP6-11), analgesia and serotonin depletion. PubMed (NIH). [Link]
-
Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. PubMed (NIH).[Link]
-
New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. Chromatography Online.[Link]
Sources
- 1. Conformational studies on substance P. C-terminal pentapeptide pGlu-Phe-Phe-Gly-Leu-Met NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity, and conformational analysis of [pGlu6,N-MePhe8,Aib9] substance P (6-11): a selective agonist for the NK-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [pGlu6,Pro9]SP6-11, a selective agonist for the substance P P-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Cross-Reactivity Profiling of Septide & Substance P Antibodies
Executive Summary: The Septide Specificity Challenge
In tachykinin research, Septide ([pGlu6,Pro9]SP(6-11)) serves as a critical tool compound—a selective, high-affinity agonist for the NK1 receptor.[1][2][3] However, its structural homology to the endogenous ligand Substance P (SP) creates a significant bioanalytical hazard: Antibody Cross-Reactivity. [1]
For researchers quantifying endogenous Substance P release in response to Septide stimulation, or conducting pharmacokinetic (PK) profiling of Septide itself, off-the-shelf antibodies present a risk of false positives.[1][2] This guide objectively compares antibody performance based on epitope mapping and provides a self-validating protocol to quantify cross-reactivity in your specific assay matrix.[1][2]
Technical Deep Dive: The Structural Basis of Cross-Reactivity
To select the correct antibody, one must understand the molecular mimicry at play. Septide is not merely a fragment; it is a modified C-terminal analogue.[1][2]
Sequence Alignment Analysis:
| Peptide | Sequence (N | Key Features |
| Substance P (Native) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Full 11-aa sequence.[1][2][3][4] |
| Septide (Analogue) | pGlu-Phe-Phe-Pro-Leu-Met-NH2 | Pyroglutamyl N-cap; Pro9 substitution.[1][2] |
The Immunogenic Trap: Most commercial "Anti-Substance P" antibodies are raised against the C-terminus (residues 6-11) because this region is conserved across species and highly immunogenic.[1][2]
-
Risk: Antibodies targeting the Phe-Phe-Gly-Leu-Met motif of SP often cross-react with Septide's Phe-Phe-Pro-Leu-Met motif, despite the Gly
Pro substitution.[1][2] -
Solution: For distinguishing SP from Septide, you must utilize N-Terminus specific antibodies (targeting Arg-Pro-Lys-Pro).[1][2]
Comparative Guide: Antibody Classes & Performance
This section compares the three primary antibody classes available for these studies. Data is synthesized from standard validation profiles of major commercial clones (e.g., NC1, S1542).[1]
Class A: C-Terminus Specific Polyclonals
-
Representative Clones: Rabbit Anti-Substance P (e.g., Sigma S1542, Merck NC1).[1]
-
Performance Profile:
Class B: N-Terminus Specific Monoclonals
Class C: Conformational/Full-Length Antibodies [1][2]
-
Performance Profile:
-
Sensitivity: Variable.
-
Septide Cross-Reactivity: LOW (< 5%) .
-
Use Case: Sandwich ELISA capture antibodies.
-
Summary Table: Selection Matrix
| Experimental Goal | Recommended Antibody Class | Critical Validation Step |
| Measure Endogenous SP (Septide present) | Class B (N-Terminus) | Verify <1% cross-reactivity via Competitive ELISA. |
| Measure Septide PK (SP background low) | Class A (C-Terminus) | Generate Septide standard curve; assess SP interference. |
| IHC for NK1 Activation | Class A (C-Terminus) | Pre-adsorption with Septide to prove specificity.[1][2] |
Visualizing the Interaction Logic
The following diagram illustrates the epitope mapping logic required to avoid false positives.
Figure 1: Epitope mapping logic demonstrating why N-terminus antibodies are required to distinguish Substance P from Septide.[1][2]
Self-Validating Protocol: Determination of Cross-Reactivity (IC50 Shift)
Do not rely solely on manufacturer datasheets. Peptide synthesis byproducts and lot-to-lot antibody variation require internal validation. This protocol uses a Competitive ELISA format to calculate the exact Percent Cross-Reactivity (%CR).[1]
Materials Required
-
Plate: 96-well High-binding microplate (e.g., NUNC Maxisorp).
-
Primary Antibody: The candidate Anti-SP antibody.
-
Competitors:
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.[1][2]
Step-by-Step Methodology
-
Coating:
-
Blocking:
-
Competition Reaction (The Critical Step):
-
In separate tubes, prepare serial dilutions (log scale) of Substance P (10⁻¹² M to 10⁻⁶ M).
-
Prepare serial dilutions of Septide (10⁻¹² M to 10⁻⁵ M).
-
Mix each peptide dilution 1:1 with the Primary Antibody (at its fixed IC50 concentration, determined previously).[1]
-
Incubate mixtures for 1 hour at RT to allow equilibrium binding in solution.
-
-
Transfer & Incubation:
-
Detection:
Data Analysis & Calculation
-
Plot OD450 (Y-axis) vs. Log[Peptide Concentration] (X-axis).[1][2]
-
Calculate the IC50 (concentration inhibiting 50% of maximum binding) for both SP and Septide.
-
Calculate % Cross-Reactivity:
[1][2]
Interpretation:
-
> 10%: Unsuitable for distinguishing.[1]
-
< 0.1%: Highly specific (Gold Standard).
Workflow Visualization
Figure 2: Competitive ELISA workflow for determining antibody cross-reactivity coefficients.
References
-
Sigma-Aldrich. Anti-Substance P antibody produced in rabbit (Product S1542) Datasheet.[1][2] Accessed 2024.[1]
-
Merck Millipore. Anti-Substance P Antibody, clone NC1 (Product MAB356) Datasheet.[1] Accessed 2024.[1]
-
Hastrup, H. & Schwartz, T.W. (1996).[1][3] "Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis."[1][2][3][9] FEBS Letters, 399(3), 264-266.[1][2][3][9]
-
Pradier, L., et al. (1994).[1][9] "Septide: an agonist for the NK1 receptor acting at a site distinct from substance P." Molecular Pharmacology, 45(2), 287-293.[1][2][9]
-
Discovery Science. Determining Cross Reactivity with an ELISA.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Septide peptide [novoprolabs.com]
- 4. [Glp6,Pro9] Substance P (6-11)/Septide - SB PEPTIDE [sb-peptide.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 8. affbiotech.com [affbiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Operational Guide: Safe Disposal of Pyr-Phe-Phe-Gly-Leu-Met-NH2
Substance Identity: [pGlu⁶]Substance P (6-11) CAS Number: 61123-13-5 Chemical Family: Tachykinin Neuropeptide Fragment (NK1 Receptor Agonist)
Executive Summary
This guide defines the standard operating procedure (SOP) for the containment, deactivation, and disposal of Pyr-Phe-Phe-Gly-Leu-Met-NH2 (also known as Septide-related analogue or [pGlu⁶]SP(6-11)). As a potent agonist of the Neurokinin-1 (NK1) receptor, this compound possesses significant bioactivity. While not classified as a P-listed or U-listed waste under US EPA RCRA regulations, it must be managed as Hazardous Chemical Waste due to its pharmacological potency and potential for respiratory or cutaneous sensitization.
Core Directive: Do not dispose of this peptide in municipal trash or sanitary sewer systems. All waste must be routed to high-temperature incineration via a licensed hazardous waste contractor.
Part 1: Chemical Identity & Hazard Assessment[1]
Before disposal, the material must be accurately characterized to ensure compatibility with waste streams.
| Feature | Technical Specification |
| Sequence | pGlu-Phe-Phe-Gly-Leu-Met-NH₂ (Pyroglutamyl-Phenylalanyl-Phenylalanyl-Glycyl-Leucyl-Methionine amide) |
| Bioactivity | High. Selective agonist for NK1 receptors. Induces smooth muscle contraction and neurogenic inflammation. |
| Stability | Oxidation Sensitive. The Methionine (Met) residue is highly susceptible to oxidation (forming Met-sulfoxide), which alters bioactivity but does not guarantee safety. |
| Physical State | Typically a white lyophilized powder. |
| Primary Hazard | Target Organ Toxicity. Inhalation of powder or accidental injection can trigger potent physiological responses (hypotension, bronchoconstriction). |
Part 2: Deactivation & Spill Response
Unlike standard organic chemicals, bioactive peptides require a "Deactivation First" mindset for spills or glassware cleaning to neutralize biological potency before final disposal.
The Oxidation Mechanism (Why Bleach Works)
Sodium hypochlorite (bleach) is the most effective deactivating agent for this specific sequence.
-
Methionine Oxidation: Hypochlorite rapidly oxidizes the sulfur in the Methionine (Met) side chain to a sulfoxide (
) and then to a sulfone. This structural change significantly reduces the peptide's affinity for the NK1 receptor. -
Peptide Bond Cleavage: Prolonged exposure leads to oxidative cleavage of the amide bonds, fragmenting the sequence.
Spill Cleanup Protocol
Scenario: Dry powder spill on a benchtop.
-
Isolate: Evacuate the immediate area. Don appropriate PPE (Nitrile gloves, Lab coat, N95 mask or respirator if powder is aerosolized).
-
Dampen: Gently cover the powder with paper towels soaked in 10% Sodium Hypochlorite (Bleach) . Do not dry sweep, as this generates aerosols.
-
React: Allow the bleach to contact the material for 30 minutes .
-
Collect: Scoop the damp towels and waste into a sealable plastic bag.
-
Clean: Wipe the surface again with 70% Ethanol to remove bleach residue.
-
Dispose: Place the sealed bag into the Solid Chemical Waste container (not biohazard trash, unless mixed with infectious agents).
Part 3: Waste Stream Segregation
Proper segregation prevents dangerous chemical reactions and ensures regulatory compliance.
1. Solid Waste (Vials & Powders)
-
Items: Expired lyophilized vials, contaminated weighing boats, solid spill debris.
-
Action: Place in a dedicated Hazardous Chemical Waste Container (Solid).
-
Labeling: "Non-Regulated Chemical Waste: Peptide Solid (Substance P Fragment)."
-
Destruction: High-temperature incineration.[1]
2. Liquid Waste (Stock Solutions)
-
Aqueous Solutions (Buffers/Water):
-
Collect in Aqueous Chemical Waste carboys.
-
Note: Do not pour down the drain.[1] Even if deactivated, chemical waste regulations often prohibit drain disposal of experimental compounds.
-
-
Organic Solutions (DMSO/Methanol/Acetonitrile):
-
Collect in Organic Solvent Waste carboys.
-
Ensure the carboy is compatible with the solvent (e.g., HDPE for most, Glass for halogenated solvents if required by local EHS).
-
3. Empty Containers
-
Triple Rinse Rule: Empty glass vials must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Methanol or Water).
-
Rinsate Disposal: Collect the rinsate into the appropriate liquid waste container.
-
Vial Disposal: Defaced, rinsed vials can typically be discarded in Glass Disposal Boxes (check local institutional policy; some require all peptide vials to go to solid chemical waste).
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of Pyr-Phe-Phe-Gly-Leu-Met-NH2.[2]
Caption: Decision tree for segregating Substance P fragment waste streams based on physical state and solvent composition.
Part 5: Regulatory & Safety Data
PPE Requirements
| Protection Level | Equipment | Rationale |
| Respiratory | N95 or P100 Mask | Required when handling open lyophilized powder to prevent inhalation of bioactive dust. |
| Dermal | Nitrile Gloves (Double gloving recommended) | Prevents absorption. Methionine-containing peptides can be sensitizers. |
| Ocular | Safety Glasses w/ Side Shields | Standard protection against splashes (especially during bleach deactivation). |
Waste Coding (US Guidelines)
-
RCRA Code: None (Not P-listed or U-listed).
-
Department of Transportation (DOT): Not regulated as a hazardous material for transport in small quantities, but waste manifests should reflect "Non-regulated Chemical Waste."
-
California Waste Code (if applicable): 221 (Waste organic chemicals).
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Substance P Fragment 6-11. Retrieved from
-
National Institutes of Health (NIH). (2022). Waste Disposal Guide: Chemical Waste Procedures. Division of Environmental Protection. Retrieved from
-
BenchChem. (2025).[1][3] Proper Disposal of Peptide Waste: A Step-by-Step Guide. Retrieved from
-
Walker, E. et al. (2022).[4] Oxidative susceptibility of buried methionine residues. Journal of Biological Chemistry. Retrieved from
-
University of Miami. (2025). Hazardous (Chemical) Waste Disposal Procedures. EHS Department.[3] Retrieved from
Sources
Personal protective equipment for handling Pyr-phe-phe-gly-leu-met-NH2
As a Senior Application Scientist, I frequently observe a critical oversight in laboratory safety: researchers often treat short peptide fragments with the same leniency as standard biochemical buffers. However, their truncated nature frequently confers hyper-specific receptor affinity and enhanced stability.
Pyr-phe-phe-gly-leu-met-NH2 —commonly designated as [Pyr6]-Substance P (6-11) or [Glp6]-Substance P (6-11) (CAS: 61123-13-5)—is a C-terminal hexapeptide analogue of the neuropeptide Substance P ()[1]. It functions as a full, potent agonist at the tachykinin NK1 receptor. Accidental exposure to even microgram quantities can trigger rapid vasodilation, hypotension, bronchoconstriction, and smooth muscle contraction ()[2].
To ensure absolute safety and experimental integrity, this guide provides a self-validating, causality-driven framework for handling, reconstituting, and disposing of this potent neuropeptide.
Personal Protective Equipment (PPE) Matrix
The hazard profile of[Pyr6]-Substance P (6-11) shifts dramatically depending on its physical state. The following matrix summarizes the quantitative risk and the required PPE configurations for specific operational scenarios.
| Operational Scenario | Required PPE Configuration | Causality / Rationale | Risk Level |
| Handling Lyophilized Powder | N95/P100 Respirator, Double Nitrile Gloves, Chemical Goggles, Tyvek Sleeves | Electrostatic fly-away of dry powder poses a severe and immediate inhalation hazard. | High |
| Reconstitution in DMSO/Methanol | Double Nitrile Gloves (extended cuff), Face Shield, Lab Coat | Organic solvents act as potent permeation enhancers, carrying peptides directly through the stratum corneum into the bloodstream. | High |
| Handling Aqueous Solutions (<1 mM) | Single Nitrile Gloves, Safety Glasses, Lab Coat | Aqueous solutions lack permeation enhancers; intact skin provides an adequate barrier against accidental, transient splashes. | Moderate |
| In Vivo Administration (Injection) | Cut-resistant inner gloves, Nitrile outer gloves, Safety Glasses | Prevents accidental needle-stick injuries which would directly introduce the potent NK1 agonist into the researcher's bloodstream. | Critical |
Mechanism of Action & Hazard Causality
Understanding why this peptide is dangerous is the first step in mitigating the risk. The diagram below illustrates the signaling cascade triggered by accidental exposure to [Pyr6]-Substance P (6-11).
Figure 1: Mechanism of action for [Pyr6]-Substance P (6-11) via the NK1 receptor signaling pathway.
Operational Protocols: A Self-Validating System
The following methodologies are designed as self-validating systems. Every action includes a built-in physical or visual check to confirm that the step was executed safely and correctly.
Protocol A: Reconstitution of Lyophilized Powder
Objective: Safely transition the highly electrostatic dry powder into a stable stock solution without aerosolization or degradation.
-
Thermal Equilibration: Remove the sealed peptide vial from -20°C storage and place it in a desiccator at room temperature for 30–60 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, causing rapid condensation. This hydrolyzes the peptide and alters the precise molarity of your stock solution.
-
Validation Check: The vial exterior must be completely dry to the touch and at ambient temperature before proceeding.
-
-
Environmental Control & PPE Donning: Transfer the closed vial to a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Don your N95/P100 respirator, double nitrile gloves, and chemical goggles. Use an anti-static gun (Zerostat) on the vial and your outer gloves.
-
Causality: Lyophilized peptides are highly electrostatic. Friction from opening the vial can cause the powder to aerosolize, leading to severe inhalation exposure.
-
-
In-Situ Solubilization (Closed-System): Do not attempt to weigh the dry powder out of the vial. Instead, calculate the required solvent volume based on the manufacturer’s stated peptide mass. Inject the primary solvent (e.g., sterile water or a small volume of DMSO) directly through the septum using a Luer-lock syringe ()[3].
-
Causality: Transferring dry powder exponentially increases the risk of aerosolization. Dissolving the peptide in its original vial contains the hazard entirely.
-
-
Gentle Agitation & Visual Validation: Swirl the vial gently or roll it between your palms. Do not vortex vigorously.
-
Causality: Vigorous vortexing induces shear stress and promotes the irreversible aggregation of hydrophobic peptide sequences.
-
Validation Check: Hold the vial against a dark background. Complete dissolution is validated by a perfectly clear solution with zero particulate matter.
-
Protocol B: Spill Response and Chemical Decontamination
Objective: Neutralize the pharmacological activity of the peptide in the event of an accidental release.
-
Containment: Immediately isolate the area. If a dry powder spill occurs, do not sweep .
-
Causality: Sweeping generates airborne particulates, converting a localized surface contamination into a widespread inhalation hazard.
-
-
Chemical Neutralization: Cover the spill gently with absorbent pads. Carefully pour a freshly prepared 10% sodium hypochlorite (household bleach) solution over the pads, starting from the perimeter and working inward. Allow a 30-minute contact time.
-
Causality: Sodium hypochlorite acts as a strong oxidizing agent, effectively cleaving the peptide bonds and permanently destroying the tachykinin sequence's ability to bind to the NK1 receptor.
-
Validation Check: The absence of foaming or bubbling after 30 minutes indicates the completion of the oxidative degradation process.
-
-
Disposal: Collect all saturated pads and contaminated PPE into a designated biohazard/chemical waste bag. Label as "Biologically Active Peptide Waste" and incinerate according to institutional EHS guidelines.
References
-
Chorev, M., Rubini, E., Gilon, C., Wormser, U., & Selinger, Z. (1983). Synthesis of partially modified retro-inverso substance P analogues and their biological activity. Journal of Medicinal Chemistry, 26(2), 129-135.[Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
